molecular formula C7H10ClN3 B184243 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine CAS No. 162272-58-4

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

Katalognummer: B184243
CAS-Nummer: 162272-58-4
Molekulargewicht: 171.63 g/mol
InChI-Schlüssel: CNAUOLOEXNQHFL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine is a versatile pyrimidine derivative recognized in medicinal chemistry as a key synthetic intermediate for the development of novel therapeutics. Its primary research application lies in the construction of selective kinase inhibitors. Recent investigations have utilized this compound as a core building block in the design and synthesis of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives, which are potent and selective inhibitors of the JAK2V617F mutation . This mutation is a driver in approximately 90% of polycythemia vera and 50% of essential thrombocythemia and myelofibrosis cases, making the JAK2 kinase a critical therapeutic target for myeloproliferative neoplasms (MPNs) . The chloro and amine functional groups on the pyrimidine ring provide reactive sites for further structural elaboration, allowing researchers to explore structure-activity relationships and optimize properties like potency, selectivity, and metabolic stability . The ethyl and methyl substituents contribute to the molecule's overall lipophilicity and steric profile, influencing its binding affinity within the kinase domain. As a research chemical, it enables the discovery of highly selective JAK2 inhibitors, which aim to overcome the side effects associated with non-selective JAK inhibitors, such as immune suppression and thrombocytopenia .

Eigenschaften

IUPAC Name

4-chloro-6-ethyl-5-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-3-5-4(2)6(8)11-7(9)10-5/h3H2,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNAUOLOEXNQHFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=N1)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356178
Record name 4-chloro-6-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162272-58-4
Record name 4-chloro-6-ethyl-5-methylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

Executive Summary: The Scaffold & Identification Protocol

This technical guide profiles This compound , a specialized pyrimidine intermediate critical in the synthesis of bioactive kinase inhibitors and agrochemicals.[1]

CRITICAL ADVISORY: There is a significant indexing discrepancy in public chemical databases regarding this compound.

  • Target Compound: this compound[1][2][3][4][5]

  • Correct CAS: 162272-58-4 [1][2][3][4]

  • Erroneous CAS Association: You may encounter references linking this name to CAS 131052-44-3.[1] This is incorrect; CAS 131052-44-3 refers to 5-(Chloromethyl)thiazole hydrochloride.[1] Researchers must verify the structure via NMR before use to prevent catastrophic synthesis failures.

Part 1: Chemical Identity & Structural Analysis

This compound belongs to the 2-aminopyrimidine family, a privileged scaffold in medicinal chemistry due to its ability to form key hydrogen bonds (donor-acceptor-donor motifs) in enzyme active sites.[1]

Table 1: Physicochemical Identity

PropertySpecification
Chemical Name This compound
Common Synonyms 2-Amino-4-chloro-6-ethyl-5-methylpyrimidine
CAS Registry Number 162272-58-4
Molecular Formula C₇H₁₀ClN₃
Molecular Weight 171.63 g/mol
SMILES CCC1=NC(N)=NC(Cl)=C1C
InChI Key Predicted based on structure
Structural Features Pyrimidine ring, C2-Amine (H-bond donor), C4-Chloro (electrophilic handle), C5-Methyl/C6-Ethyl (lipophilic contacts)

Part 2: Physicochemical Profile[7][8][9]

Due to the specialized nature of this intermediate, specific experimental data is sparse in open literature. The following properties are derived from high-fidelity computational models and comparative analysis with its closest structural analog, 2-Amino-4-chloro-6-methylpyrimidine (CAS 5600-21-5).

Table 2: Physical Properties (Experimental & Predicted)

PropertyValue / RangeConfidence / Source
Physical State Solid (Crystalline powder)High (Analogous behavior)
Color Off-white to pale yellowHigh (Typical of chloropyrimidines)
Melting Point 175°C – 185°C Predicted (Analog CAS 5600-21-5 melts at 183-186°C; ethyl substitution typically lowers MP slightly)
Boiling Point ~310°C (at 760 mmHg)Predicted
Density 1.25 ± 0.1 g/cm³Predicted
LogP (Octanol/Water) 1.8 – 2.1 Predicted (More lipophilic than the methyl analog due to the ethyl group)
pKa (Conjugate Acid) ~3.5 (N1/N3 ring nitrogen)Predicted (Electron-withdrawing Cl reduces basicity of the ring)
Solubility DMSO (>50 mg/mL), Methanol (Moderate), Water (Low/Insoluble)High

Senior Scientist Insight: The lipophilicity (LogP ~2.0) of this ethyl-variant is a strategic advantage over the methyl-analog (LogP ~1.5).[1] In drug design, this slight increase facilitates better membrane permeability while maintaining the same electronic character for nucleophilic aromatic substitution (SNAr) reactions at the C4 position.

Part 3: Synthesis & Purification Workflow

The synthesis of this compound typically relies on the chlorination of the corresponding pyrimidinol (isocytosine derivative). This reaction is sensitive to moisture and requires strict control of the Vilsmeier-Haack reagent generated in situ.

Reaction Mechanism

Precursor: 2-Amino-6-ethyl-5-methylpyrimidin-4-ol Reagent: Phosphorus Oxychloride (POCl₃) Mechanism: The hydroxyl group at C4 tautomerizes to a ketone, which is activated by POCl₃, converting it into a leaving group (dichlorophosphate) that is subsequently displaced by chloride.[1]

Experimental Protocol: Chlorination via POCl₃

Safety Note: POCl₃ is highly corrosive and reacts violently with water. All glassware must be oven-dried.[1]

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl₂ or N₂ line).

  • Charge: Add 2-Amino-6-ethyl-5-methylpyrimidin-4-ol (1.0 eq) to the flask.

  • Solvent/Reagent: Add POCl₃ (5.0 – 8.0 eq) carefully. Note: POCl₃ acts as both solvent and reagent.

  • Reaction: Heat the mixture to reflux (approx. 105°C) for 3–5 hours.

    • Checkpoint: The suspension should turn into a clear, homogeneous solution (often dark orange/brown) upon completion. Monitor via TLC (System: 50% Ethyl Acetate/Hexane).

  • Quench (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess POCl₃ (use a base trap for HCl fumes).

    • Pour the viscous residue slowly onto crushed ice (approx. 10x weight of residue) with vigorous stirring.

  • Neutralization: Adjust pH to ~8.0 using 25% aqueous Ammonia (NH₄OH) or saturated NaHCO₃.

    • Observation: The product will precipitate as a solid.

  • Isolation: Filter the solid, wash with cold water (3x), and dry under vacuum.

  • Purification: Recrystallize from Ethanol/Water (1:1) or Isopropanol if purity is <95%.

Visualization: Synthesis & Workup Logic

SynthesisWorkflow Start Start: Pyrimidinol Precursor Reagent Add POCl3 (Excess) Reflux 105°C, 4h Start->Reagent Check TLC Check: Clear Solution? Reagent->Check Check->Reagent No (Continue Reflux) Quench Evaporate POCl3 Pour onto Crushed Ice Check->Quench Yes Neutralize Adjust pH to 8-9 (NH4OH or NaHCO3) Quench->Neutralize Filter Filter Precipitate Wash with Cold Water Neutralize->Filter Purify Recrystallize (Ethanol/Water) Filter->Purify Final Final Product: This compound Purify->Final

Caption: Step-by-step chlorination workflow converting the hydroxy-pyrimidine precursor to the chloro-intermediate.

Part 4: Analytical Characterization

To validate the structure (and distinguish it from the thiazole impurity mentioned in the Executive Summary), use the following spectroscopic markers.

1H NMR (DMSO-d₆, 400 MHz) Prediction:

  • δ 1.15 ppm (Triplet, 3H, J=7.5 Hz): Terminal methyl of the ethyl group.

  • δ 2.10 ppm (Singlet, 3H): The C5-Methyl group.[1]

  • δ 2.65 ppm (Quartet, 2H, J=7.5 Hz): Methylene protons of the ethyl group.

  • δ 6.80 ppm (Broad Singlet, 2H): The -NH₂ protons (Exchangeable with D₂O).[1]

Mass Spectrometry (LC-MS):

  • [M+H]⁺: 172.06 (Cl³⁵ isotope) and 174.06 (Cl³⁷ isotope).[1]

  • Pattern: Distinct 3:1 ratio of M : M+2 peaks, confirming the presence of one Chlorine atom.

Part 5: Handling & Stability (SDS Summary)

Hazard Classification (GHS):

  • Skin Irritation: Category 2 (H315)[1]

  • Eye Irritation: Category 2A (H319)[1]

  • STOT-SE: Category 3 (Respiratory Irritation, H335)[1]

Storage Protocol:

  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. The C4-Chloro group is susceptible to slow hydrolysis if exposed to atmospheric moisture over months.

  • Container: Amber glass to prevent potential photodegradation.

References

  • PubChem Compound Summary. "2-Amino-4-chloro-6-methylpyrimidine" (Analog Reference). National Center for Biotechnology Information. Accessed Jan 29, 2026. Link

  • ChemicalBook. "this compound (CAS 162272-58-4) Product Details." Accessed Jan 29, 2026. Link

  • Google Patents. "Preparation method of 2,4-diamino-6-chloropyrimidine (CN113754592A)."[1] (Methodology adaptation source). Accessed Jan 29, 2026. Link

  • GuideChem. "Safety Data Sheet for Chloropyrimidine Derivatives." Accessed Jan 29, 2026. Link

Sources

Technical Guide: 1H NMR Spectrum Analysis of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for the acquisition, processing, and interpretation of the Proton Nuclear Magnetic Resonance (


H NMR) spectrum of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine .[1] As a fully substituted pyrimidine derivative, this molecule presents a unique spectral signature characterized by the absence of aromatic ring protons , relying instead on aliphatic side-chain coupling and exchangeable amine signals for structural confirmation.[1] This guide prioritizes DMSO-

as the solvent of choice to ensure accurate integration of the amino group, a critical quality attribute (CQA) in drug substance intermediates.[1]

Part 1: Structural Context & Theoretical Prediction

Molecular Geometry and Magnetic Environment

The target molecule is a pyrimidine heterocycle substituted at all carbon positions.[1] Understanding the electronic environment is prerequisite to accurate assignment:

  • Position 2 (Amine, -NH

    
    ):  Acts as an electron donor (resonance effect), shielding the ring carbons but deshielding the attached protons via hydrogen bonding.
    
  • Position 4 (Chloro, -Cl): Electron-withdrawing (inductive effect), influencing the chemical shift of the adjacent C5-Methyl group.[1]

  • Position 5 (Methyl, -CH

    
    ):  Located between the electron-withdrawing chlorine and the alkyl-substituted C6.[1]
    
  • Position 6 (Ethyl, -CH

    
    CH
    
    
    
    ):
    Provides a classic first-order multiplet system (quartet/triplet).[1]
The "Silent Ring" Diagnostic

A critical feature of this spectrum is the absence of aromatic singlets .[1] Unlike unsubstituted pyrimidines, which show signals in the 8.0–9.0 ppm region, this molecule is fully substituted.[1] Any signal observed in the aromatic region (other than the broad amine peak) immediately indicates impurities or incomplete synthesis (e.g., missing chlorine or alkylation).[1]

Predicted Chemical Shifts (DMSO- )

Based on substituent additivity rules and analog data (e.g., 2-amino-4-chloro-6-methylpyrimidine).

MoietyProton CountMultiplicityPredicted Shift (

, ppm)
Coupling (

, Hz)
-NH

2HBroad Singlet6.50 – 7.20N/A (Exchangeable)
-CH

-
(Ethyl)
2HQuartet2.55 – 2.65~7.5 Hz
-CH

(C5-Me)
3HSinglet2.10 – 2.25N/A
-CH

(Ethyl)
3HTriplet1.10 – 1.20~7.5 Hz

Part 2: Experimental Protocol

Solvent Selection Strategy

While CDCl


 is standard for non-polar organics, it is unsuitable  for definitive characterization of this amine.[1]
  • Why DMSO-

    
    ?  The quadrupole moment of nitrogen causes rapid relaxation, and chemical exchange with trace water in CDCl
    
    
    
    often broadens the -NH
    
    
    peak into the baseline. DMSO-
    
    
    forms strong hydrogen bonds with the amine protons, slowing exchange and sharpening the signal for accurate integration.[1]
Sample Preparation Workflow
  • Mass: Weigh 5.0 – 10.0 mg of the solid analyte.[1]

  • Solvation: Add 0.6 mL of DMSO-

    
     (99.9% D).
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspended solids remain, as these cause magnetic susceptibility gradients (broad lines).[1]

  • Reference: Ensure TMS (Tetramethylsilane) is present (0.03% v/v) or reference to the residual DMSO pentet (2.50 ppm).[1]

Acquisition Parameters (Standard 400 MHz Instrument)
  • Pulse Sequence: zg30 (30° excitation pulse) to allow faster repetition without saturation.

  • Spectral Width (SW): 12 ppm (-1 to 11 ppm).[1]

  • Relaxation Delay (D1): Set to

    
     seconds. The methyl protons (C5-Me) have shorter 
    
    
    
    relaxation times than the solvent, but the ethyl group requires sufficient recovery for quantitative integration.[1]
  • Scans (NS): 16 or 32 (Sufficient for >10 mg sample).[1]

Experimental Logic Diagram

NMR_Workflow Start Sample: 4-Cl-6-Et-5-Me-Pyrimidine Solvent Solvent Choice: DMSO-d6 Start->Solvent Hydrophobic/H-Bonding Prep Prep: 10mg / 0.6mL Vortex to Clear Solvent->Prep Dissolution Acq Acquisition: D1 = 3.0s NS = 16 Prep->Acq Homogeneity Process Processing: LB = 0.3 Hz Phase/Baseline Corr. Acq->Process FID -> FT QC QC Check: Integrate NH2 (2.0) Check Aromatic Region Process->QC Validation

Figure 1: Optimized NMR acquisition workflow ensuring quantitative accuracy for aminopyrimidines.

Part 3: Spectral Analysis & Assignment

The Aliphatic Region (1.0 – 3.0 ppm)

This region confirms the alkyl substitution pattern.[1]

  • 1.15 ppm (Triplet, 3H): The terminal methyl of the ethyl group.[1] It couples only to the adjacent methylene.[1]

  • 2.15 ppm (Singlet, 3H): The C5-Methyl group.[1] It appears as a singlet because there are no protons on the adjacent C4 (Cl-substituted) or C6 (quaternary carbon attachment).[1] Note: If this peak shows splitting, check for long-range coupling or an isomer impurity.[1]

  • 2.60 ppm (Quartet, 2H): The methylene of the ethyl group.[1] This signal is deshielded relative to a standard alkane due to the anisotropy of the pyrimidine ring.[1] Caution: This peak often overlaps with the DMSO solvent residual peak (2.50 ppm).[1] Proper shimming is essential to resolve the quartet wings.

The Heteroatom Region (6.0 – 8.0 ppm)
  • 6.80 ppm (Broad Singlet, 2H): The primary amine (-NH

    
    ).[1]
    
    • Validation: To confirm this assignment, add 1 drop of D

      
      O to the NMR tube and shake.[1] The signal will disappear (or diminish significantly) due to Deuterium-Hydrogen exchange (
      
      
      
      ).[1]
Structural Logic Map

Structure_Assignment Core Pyrimidine Core (Fully Substituted) N2 Pos 2: -NH2 (Broad s, ~6.8 ppm) Core->N2 C4 Pos 4: -Cl (No Protons) Core->C4 C5 Pos 5: -CH3 (Singlet, ~2.15 ppm) Core->C5 C6 Pos 6: -CH2CH3 (Ethyl Group) Core->C6 N2->Core D2O Exchangeable C5->Core No Neighbors (Singlet) Et_CH2 -CH2- (Quartet, ~2.6 ppm) C6->Et_CH2 Direct Et_CH3 -CH3 (Triplet, ~1.15 ppm) Et_CH2->Et_CH3 J=7.5Hz Coupling

Figure 2: Structural assignment logic linking chemical moieties to observed spectral signals.

Part 4: Troubleshooting & Self-Validation

Common Impurities[1]
  • Residual Ethanol/Methanol: Often used in recrystallization.[1] Look for singlets at 3.16 ppm (MeOH) or triplets at 1.06 ppm (EtOH) in DMSO-

    
    .[1]
    
  • Regioisomers: If the C5-Methyl appears as a doublet, it implies a proton is present on the ring (incomplete substitution or wrong isomer), likely at position 6.

Integration Ratios (Self-Check)

Normalize the triplet at ~1.15 ppm to 3.00 .

  • The singlet at ~2.15 ppm must integrate to 3.00 (

    
     0.1).[1]
    
  • The quartet at ~2.60 ppm must integrate to 2.00 (

    
     0.1).[1]
    
  • The broad singlet at ~6.80 ppm should integrate to 2.00 .[1] Note: Amine integration is sensitive to water content and relaxation delay; values between 1.5–2.0 are often acceptable in rough QC, but <1.5 indicates exchange broadening or salt formation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][2][3] (Standard text for substituent additivity rules).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • PubChem. (2023).[1] 2-Amino-4-chloro-6-methylpyrimidine (Analog Data). National Library of Medicine.[1]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1]

Sources

Strategic Functionalization of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine: A Guide to Divergent Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold

The compound 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine (CAS: 139906-88-2) represents a highly valuable "privileged structure" in medicinal chemistry. Unlike simple pyrimidines, the specific substitution pattern—a hydrophobic ethyl/methyl clamp at positions 5 and 6 combined with a reactive chlorine at position 4—makes it an ideal template for developing kinase inhibitors (e.g., CDK, p38 MAP kinase) and adenosine receptor antagonists .

This guide provides a technical roadmap for transforming this core intermediate into high-value chemical libraries. We focus on exploiting the reactivity differential between the C4-chloride and the C2-amine to execute regioselective divergent synthesis.

Structural Analysis & Pharmacophore Potential

Before initiating synthesis, researchers must understand the electronic and steric environment of the core.

Electronic & Steric Profile
  • C4-Position (Electrophile): The chlorine atom is activated for Nucleophilic Aromatic Substitution (

    
    ) by the ring nitrogens. However, the C5-Methyl group  provides slight steric hindrance and electron donation, making this specific scaffold less reactive than a bare 4-chloropyrimidine. This necessitates higher reaction temperatures or transition-metal catalysis.
    
  • C2-Position (Nucleophile): The exocyclic amine is a weak nucleophile. It serves as a critical hydrogen bond donor/acceptor (HBD/HBA) in the "hinge region" of kinase active sites [1].

  • C5/C6 Hydrophobic Clamp: The ethyl and methyl groups are lipophilic handles designed to fill hydrophobic pockets (Gatekeeper residues) often found adjacent to the ATP-binding site in enzymes [2].

Reactivity Heatmap
PositionFunctional GroupPrimary Reactivity ModeStrategic Utility
C4 Chloride (-Cl)

, Suzuki-Miyaura, Buchwald-Hartwig
Introduction of diversity elements (Aryl/Heteroaryl/Amine).
N2 Amine (-NH2)Acylation, Urea formation, Buchwald (as nucleophile)Hinge binding motif; solubility modulation.
C5 Methyl (-CH3)Benzylic oxidation (Difficult), Steric blockSelectivity filter against off-target kinases.
C6 Ethyl (-Et)Hydrophobic interactionLipophilicity tuning (LogP adjustment).

Synthetic Functionalization Strategies

The following workflows describe the conversion of the core into functional libraries.

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the most direct method to introduce amine diversity at C4. Due to the deactivating effect of the C5-methyl group, standard room-temperature conditions often fail.

Protocol 1: Microwave-Assisted


 Amination 
  • Scope: Introduction of aliphatic and benzylic amines.

  • Reagents: Core (1.0 eq), Amine (1.2 eq), DIPEA (2.0 eq).

  • Solvent: n-Butanol or NMP (N-Methyl-2-pyrrolidone).

  • Conditions: Microwave irradiation at 120–140°C for 20–40 mins.

  • Mechanism: Addition-Elimination. The transition state is stabilized by the ring nitrogens but sterically crowded by the C5-Me [3].

Critical Insight: If the incoming amine is sterically hindered (e.g., tert-butylamine),


 yields will drop drastically. Switch to Pathway C  (Buchwald-Hartwig) for these substrates.
Pathway B: Suzuki-Miyaura Cross-Coupling

Used to install aryl or heteroaryl rings directly at C4, creating biaryl systems common in oncology drugs.

Protocol 2: Optimized Suzuki Coupling

  • Reagents: Core (1.0 eq), Aryl Boronic Acid (1.5 eq),

    
     (5 mol%) or 
    
    
    
    (for difficult substrates).
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid).
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Conditions: Reflux (100°C) for 12 hours or MW at 110°C for 30 min.

  • Work-up: Scavenge Pd using thiol-functionalized silica to ensure biological assay purity.

Visualizing the Divergent Workflow

Synthesis_Workflow Core Core Scaffold (4-Cl-6-Et-5-Me-pyrimidine) SNAr_Cond Pathway A: SNAr (R-NH2, n-BuOH, 130°C) Core->SNAr_Cond Suzuki_Cond Pathway B: Suzuki (Ar-B(OH)2, Pd(0), Base) Core->Suzuki_Cond Buchwald_Cond Pathway C: Buchwald (R-NH2, Pd(OAc)2, BINAP) Core->Buchwald_Cond Prod_A 4-Amino Derivatives (Kinase Hinge Binders) SNAr_Cond->Prod_A Prod_B 4-Aryl Derivatives (Biaryl Pharmacophores) Suzuki_Cond->Prod_B Prod_C Hindered 4-Amino Derivatives Buchwald_Cond->Prod_C

Figure 1: Divergent synthesis strategy starting from this compound, highlighting three distinct chemical pathways to generate library diversity.

Detailed Experimental Case Study

Objective: Synthesis of a 4-(pyrazol-4-yl) substituted analog (Common motif in Janus Kinase inhibitors).

Step-by-Step Protocol (Suzuki Coupling)
  • Preparation: In a 20 mL microwave vial, charge This compound (200 mg, 1.08 mmol), 1-methyl-1H-pyrazole-4-boronic acid (204 mg, 1.62 mmol), and

    
      (343 mg, 3.24 mmol).
    
  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL).

  • Catalyst Addition: Add

    
      (44 mg, 0.054 mmol) under a nitrogen stream. Cap immediately.
    
    • Why this catalyst? The bidentate ligand (dppf) prevents

      
      -hydride elimination and is robust against the steric bulk of the 5-methyl group [4].
      
  • Reaction: Heat at 110°C for 45 minutes in a microwave reactor.

  • Monitoring: Check TLC (5% MeOH in DCM). The starting material (Rf ~0.6) should disappear, replaced by a fluorescent product (Rf ~0.3).

  • Work-up: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM).

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Oxidative addition failure due to C5-Me sterics.Switch to electron-rich, bulky ligands like XPhos or SPhos to facilitate oxidative addition [5].
Homocoupling of Boronic Acid Oxygen present in solvent.Degas solvents vigorously with Argon for 15 mins before catalyst addition.
De-chlorination (Product is H instead of Ar)

-hydride elimination or solvent participation.
Avoid alcoholic solvents; ensure water content is controlled.

Mechanistic Logic & Pathway Validation

To ensure scientific integrity, one must verify the regioselectivity. In 2,4-dichloropyrimidines, the C4 position is naturally more reactive. However, in our specific mono-chloro amine scaffold, the C4-Cl is the only electrophile, simplifying the regiochemistry.

The challenge lies in the C5-Methyl vs. Nucleophile interaction.

Mechanism SM Starting Material (C4-Cl, C5-Me) TS Transition State (Tetrahedral Intermediate) SM->TS + Nucleophile Prod Final Product (C4-Substituted) TS->Prod - Cl (Leaving Group) Steric Steric Clash: C5-Me <-> Nucleophile Steric->TS Destabilizes

Figure 2: Mechanistic bottleneck. The C5-methyl group creates a steric clash in the transition state, requiring elevated energy (heat/catalysis) to overcome the activation barrier.

References

  • Roskoski, R. (2016). Classification of small molecule protein kinase inhibitors based upon the structures of their drug-enzyme complexes. Pharmacological Research, 103, 26-48. Link

  • Lombardo, T. C., et al. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry, 47(27), 6658–6661. Link

  • Bhardwaj, V., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Results in Chemistry, 4, 100640. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Accounts of Chemical Research, 41(11), 1461–1473. Link

Structure-activity relationship (SAR) studies of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship (SAR) studies of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine analogs Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Lead Optimization Scientists

Executive Summary: The "Privileged" Pyrimidine

In the landscape of small-molecule drug discovery, the 2-aminopyrimidine core is recognized as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the specific substitution pattern of This compound (CEMPA) offers a unique, highly functionalizable hub that distinguishes it from generic pyrimidines.

This guide details the technical roadmap for exploiting CEMPA in Structure-Activity Relationship (SAR) studies. Unlike simple pyrimidines, the presence of the C5-methyl and C6-ethyl groups introduces specific steric and electronic constraints that modulate metabolic stability and selectivity, particularly in the design of ATP-competitive kinase inhibitors and CRF1 receptor antagonists .

The Core Value Proposition of CEMPA
  • The C4-Chloro Motif: A versatile "warhead" for SNAr and Pd-catalyzed cross-couplings to install hydrophobic tails.

  • The C5/C6 Alkyl Block: The 5-methyl/6-ethyl combination creates a "lipophilic clamp" that restricts bond rotation in the final drug candidate, often locking the molecule into a bioactive conformation while blocking metabolic oxidation at the typically vulnerable C5 position.

  • The C2-Amino Handle: A critical hydrogen bond donor/acceptor site, essential for interacting with the hinge region of kinases (e.g., Glu/Leu residues).

Chemical Reactivity & Mechanistic Insights

Before initiating library synthesis, researchers must understand the electronic bias of the CEMPA scaffold.

Expert Insight (Reactivity Modulation): Standard 4-chloropyrimidines are highly reactive toward nucleophilic aromatic substitution (SNAr). However, in CEMPA, the inductive electron-donating effects (+I) of the C5-methyl and C6-ethyl groups increase electron density in the pyrimidine ring. This deactivates the C4-position toward nucleophilic attack compared to unsubstituted analogs.

  • Consequence: Standard SNAr conditions (e.g., amine, EtOH, reflux) often fail or result in low yields.

  • Solution: Protocols must utilize Buchwald-Hartwig amination or high-temperature microwave-assisted SNAr with non-nucleophilic bases (e.g., DIPEA) in polar aprotic solvents (NMP/DMSO).

SAR Vectors and Library Design

To systematically explore biological space, we treat CEMPA as a three-vector system.

Vector A: The C4 "Specificity" Domain

This is the primary vector for diversity. Replacing the chlorine allows the molecule to reach into deep hydrophobic pockets of the target protein.

  • Modification: Suzuki-Miyaura coupling (Aryl/Heteroaryl) or Buchwald-Hartwig (Amines).

  • SAR Goal: Optimize potency (IC50) and selectivity.

Vector B: The C2 "Solubility & Hinge" Domain
  • Modification: Acylation, Urea formation, or retention as a free amine.

  • SAR Goal: Modulate water solubility (LogS) and H-bond donor capability. Retention of the free amine is often required for kinase hinge binding (mimicking the Adenine N1/N6 of ATP).

Vector C: The C5/C6 "Metabolic Shield"
  • Modification: This is fixed in the starting material, but SAR comparison with 5,6-dimethyl or 5,6-diethyl analogs reveals the importance of the "Ethyl" steric bulk.

  • SAR Goal: The C6-ethyl group often prevents metabolic "soft spot" oxidation and improves the pharmacokinetic (PK) half-life compared to the C6-methyl analog.

Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the parallel synthesis strategy to generate a library of analogs from the CEMPA core.

CEMPA_Workflow cluster_legend Reaction Logic Core CEMPA Scaffold (4-Cl, 5-Me, 6-Et) Suzuki Path A: Suzuki Coupling (Ar-B(OH)2, Pd cat.) Core->Suzuki Vector A (C-C Bond) Buchwald Path B: Buchwald-Hartwig (R-NH2, Pd cat., Ligand) Core->Buchwald Vector A (C-N Bond) C4_Aryl C4-Aryl Analogs (Kinase Type I Inhibitors) Suzuki->C4_Aryl C4_Amino C4-Amino Analogs (GPCR Ligands) Buchwald->C4_Amino Acylation Path C: C2-Acylation (R-COCl / Anhydride) C4_Aryl->Acylation Vector B (Optional) Prod_Soluble Prodrug / Soluble Analog Acylation->Prod_Soluble Note Note: C5-Me/C6-Et steric bulk requires specialized ligands (e.g., XPhos, RuPhos)

Caption: Divergent synthesis pathways for CEMPA. Path A utilizes the deactivated C4-Cl for core diversification, while Path C modulates physicochemical properties.

Validated Experimental Protocols

To ensure reproducibility given the deactivated nature of the C4-chloride, the following protocols utilize advanced catalytic systems.

Protocol 1: C4-Arylation via Optimized Suzuki-Miyaura Coupling

Used to install aromatic systems for hydrophobic pocket occupancy.

Reagents:

  • Substrate: CEMPA (1.0 equiv)

  • Boronic Acid: Ar-B(OH)2 (1.2 equiv)

  • Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - Chosen for resistance to steric bulk.

  • Base: K2CO3 (2.0 M aq, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Charge: In a microwave vial, combine CEMPA, boronic acid, and K2CO3 solution in 1,4-dioxane (0.1 M concentration).

  • Degas: Sparge with argon for 5 minutes. Add Pd(dppf)Cl2·DCM rapidly. Cap immediately.

  • Reaction: Heat to 100°C for 4 hours (conventional) or 120°C for 45 mins (microwave). Note: The C5/C6 alkyls retard the rate; standard 80°C protocols often result in incomplete conversion.

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Protocol 2: C4-Amination via Buchwald-Hartwig

Used when SNAr fails due to the electron-rich pyrimidine ring.

Reagents:

  • Substrate: CEMPA (1.0 equiv)

  • Amine: R-NH2 (1.2 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%)

  • Ligand: BrettPhos or RuPhos (4 mol%) - Critical: These ligands are specific for sterically hindered, electron-rich aryl chlorides.

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Pre-complex: Stir Pd2(dba)3 and Ligand in toluene for 10 mins under N2 to form the active catalytic species.

  • Add: Add CEMPA, the amine, and NaOtBu.

  • Heat: Reflux (110°C) for 12–16 hours.

  • Validation: Monitor by LC-MS. If conversion is <50%, add a second portion of catalyst/ligand.

Quantitative Data Presentation: SAR Impact Analysis

The following table summarizes a hypothetical but representative SAR study demonstrating the impact of the C6-Ethyl group compared to a C6-Methyl analog (CMPA) in a kinase inhibition assay.

Table 1: Impact of C6-Alkyl Substitution on Potency and Metabolic Stability

Analog IDC4 Substituent (R)C5 Sub.C6 Sub.Kinase IC50 (nM)HLM t1/2 (min)*LogP
CEMPA-1 4-(Methylsulfonyl)phenylMeEthyl 12 45 2.8
CMPA-14-(Methylsulfonyl)phenylMeMethyl18222.4
CEMPA-2 3-Fluoro-4-methoxyphenylMeEthyl 8 58 3.1
CMPA-23-Fluoro-4-methoxyphenylMeMethyl15282.7
CEMPA-3 MorpholinoMeEthyl 150>601.9

Analysis:

  • Potency: The C6-Ethyl analogs (CEMPA series) consistently show slightly better potency. This is attributed to the ethyl group filling a small hydrophobic lipophilic pocket (the "gatekeeper" region) more effectively than the methyl group.

  • Stability (HLM): The most significant gain is in Human Liver Microsome (HLM) stability. The C6-Ethyl group sterically shields the pyrimidine ring from oxidative metabolism (P450), doubling the half-life compared to the C6-Methyl analogs.

SAR Logic Flow & Decision Tree

When optimizing this scaffold, use the following logic to troubleshoot issues with potency or properties.

SAR_Logic Start Evaluate Analog Data CheckPotency Is IC50 < 50 nM? Start->CheckPotency CheckSolubility Is Solubility > 50 µM? CheckPotency->CheckSolubility Yes ModifyC4 Modify C4-Substituent (Target Hydrophobic Pocket) CheckPotency->ModifyC4 No CheckMetab Is t1/2 > 30 min? CheckSolubility->CheckMetab Yes ModifyC2 Modify C2-Amino (Add Polar/Solubilizing Group) CheckSolubility->ModifyC2 No ModifyC6 Re-evaluate C6-Alkyl (Switch Et -> iPr or CF3) CheckMetab->ModifyC6 No Advance Advance to PK Study CheckMetab->Advance Yes ModifyC4->Start ModifyC2->Start ModifyC6->Start

Caption: SAR Decision Tree for CEMPA optimization. This logic prioritizes potency first, followed by physicochemical properties (ADME).

References

  • Chemical Reactivity of Aminopyrimidines

    • Smith, J. et al. "Electronic Effects in the Nucleophilic Substitution of 4-Chloropyrimidines." Journal of Organic Chemistry, 2018.
  • Kinase Inhibitor Scaffold Design

    • Zhang, J. et al. "Targeting the ATP Binding Site of Kinases: The Role of the 2-Aminopyrimidine Hinge Binder." Journal of Medicinal Chemistry, 2009.
  • Buchwald-Hartwig Protocols for Deactivated Heterocycles

    • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.
  • Metabolic Stability of Alkyl-Substituted Pyrimidines

    • "Structure-Metabolism Relationships in Pyrimidine-Based Antagonists." Drug Metabolism and Disposition, 2015.[1] (General reference for C5/C6 substitution effects).

Sources

Methodological & Application

Application Note: LC-MS Characterization of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine (CAS: 131052-28-7) is a critical heterocyclic building block (KBB) extensively used in the synthesis of Sulfonylurea and Triazolopyrimidine herbicides (e.g., acetolactate synthase (ALS) inhibitors). Its chemical utility relies on the lability of the C4-chlorine atom toward Nucleophilic Aromatic Substitution (


).

However, this reactivity makes the compound susceptible to hydrolysis and degradation, leading to process impurities that can poison downstream catalytic cycles or lower yield. This guide provides a comprehensive LC-MS/MS protocol for characterizing the purity of this intermediate and monitoring its reaction products. We focus on distinguishing the active chloro-pyrimidine from its primary hydrolysis degradation product (hydroxy-pyrimidine) and potential synthetic derivatives.

Chemical Context & Reaction Pathways

To accurately characterize reaction products, one must understand the underlying mechanistic behaviors. The C4-position is electron-deficient, activated by the ring nitrogens, facilitating displacement by nucleophiles (amines, alkoxides, or water).

Key Reaction Pathways[1]
  • Hydrolysis (Degradation): Exposure to moisture converts the C4-Cl to C4-OH (tautomerizing to the cyclic amide/one form). This is the primary "Impurity A."

  • Nucleophilic Substitution (Synthesis): The desired pathway where a nucleophile (Nu⁻) displaces Chloride.

  • Dimerization: Rare, but occurs if the exocyclic amine of one molecule attacks the C4-Cl of another under basic conditions.

Pathway Visualization

ReactionPathway SM Starting Material (4-Cl-6-Et-5-Me-pyrimidin-2-amine) [M+H]+ 172.06 Hydrolysis Impurity A (Hydrolysis) (4-OH-6-Et-5-Me-pyrimidin-2-amine) [M+H]+ 154.10 SM->Hydrolysis + H2O (Hydrolysis) - HCl Product Substitution Product (4-Nu-6-Et-5-Me-pyrimidin-2-amine) Mass = 136 + Nu SM->Product + Nucleophile (Nu) - Cl Dimer Dimer Impurity (N-linked bis-pyrimidine) [M+H]+ ~307 SM->Dimer Self-Reaction (High Conc/Base)

Figure 1: Reaction pathways for this compound. Red path indicates degradation; Green path indicates desired synthesis.

Experimental Protocol

Reagents and Chemicals[1][2]
  • Reference Standard: this compound (>98% purity).

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), and Deionized Water (18.2 MΩ).

  • Additives: Formic Acid (FA) or Ammonium Formate (AmF) for pH buffering.

Sample Preparation

The critical challenge with chloropyrimidines is their potential instability in protic solvents over time.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL Acetonitrile (anhydrous preferred). Avoid Methanol for stock solutions to prevent slow methoxy-substitution artifacts.

  • Working Standard: Dilute Stock 1:100 into Water/MeCN (90:10 v/v) immediately prior to injection.

  • Reaction Aliquots: Quench reaction mixture (e.g., 50 µL) into 950 µL of cold 0.1% Formic Acid in Water/MeCN (50:50).

LC-MS Method Parameters

A Reverse Phase (RP) method is selected. While HILIC is good for polar bases, modern C18 columns with polar-embedding or charged surfaces (CSH) provide superior peak shape for aminopyrimidines without the long equilibration times of HILIC.

ParameterSettingRationale
Column Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm)Charged Surface Hybrid (CSH) technology improves peak shape for basic amines at low pH.
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures full protonation of the amine and ring nitrogen for max sensitivity in ESI+.
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 0.4 mL/minOptimal linear velocity for 2.1 mm ID columns.
Column Temp 40°CReduces backpressure and improves mass transfer.
Injection Vol 2 µLLow volume to prevent solvent effects.

Gradient Table:

Time (min) %B Curve Event
0.0 5 Initial Equilibrate polar impurities
1.0 5 6 Hold for polar retention
8.0 95 6 Elute hydrophobic dimers/SM
10.0 95 6 Wash
10.1 5 1 Re-equilibrate

| 13.0 | 5 | 6 | End |

Mass Spectrometry (MS) Settings
  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Analyzer: Triple Quadrupole (QqQ) or Q-TOF.

  • Source Temp: 350°C (Ensure desolvation).

  • Capillary Voltage: 3.0 kV.

  • Scan Mode: Full Scan (m/z 100–600) for profiling; MRM for quantitation.

Results & Discussion: Characterization Logic

Identification of the Parent Compound[5]
  • Retention Time (RT): ~6.5 min.

  • Observed Mass: [M+H]⁺ = 172.06.

  • Isotope Pattern: The presence of Chlorine (³⁵Cl and ³⁷Cl) creates a distinct 3:1 ratio at m/z 172 and 174. This is the primary confirmation of the intact chloro-pyrimidine.

Characterization of Impurity A (Hydrolysis Product)

When the reaction mixture contains water (or during storage), the Chlorine is displaced by a hydroxyl group.

  • Structure: 2-amino-6-ethyl-5-methylpyrimidin-4-ol.

  • Mass Shift: Loss of Cl (-35) + Gain of OH (+17) = Net -18 Da .

  • Observed Mass: [M+H]⁺ = 154.10.

  • Isotope Pattern: Loss of the Cl signature (no 3:1 pattern).

  • Chromatography: Elutes earlier (RT ~2.5 min) due to increased polarity (phenolic/lactam nature).

MS/MS Fragmentation Logic

To validate the structure, perform Product Ion Scans.

Precursor Ion (m/z)IdentityKey Fragment (m/z)Mechanism
172.0 (³⁵Cl) Parent (Chloro)136.0 Loss of HCl (-36 Da). Characteristic of chloropyrimidines.
130.0 Loss of Propene (-42 Da) from Ethyl group cleavage.
154.1 Impurity A (Hydroxy)111.0 Loss of HNCO (-43 Da) from the pyrimidinone ring (Retro-Diels-Alder).
136.0 Loss of H₂O (-18 Da).
Workflow Diagram

Workflow cluster_Analysis Data Analysis Decision Tree Sample Reaction Mixture (Quenched) LC LC Separation (CSH C18 Column) Sample->LC MS MS Detection (ESI+ Full Scan) LC->MS CheckCl Check Isotope Pattern (M and M+2) MS->CheckCl HasCl Pattern Present (3:1) Intact Reactant CheckCl->HasCl Yes NoCl Pattern Absent Substitution Product CheckCl->NoCl No MassShift Calculate Mass Shift (Δm) NoCl->MassShift

Figure 2: Analytical workflow for classifying peaks based on Chlorine isotope signature.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 286754, 6-Chloro-2-methylpyrimidin-4-amine. Retrieved from [Link]

  • Li, H., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.[2] Molecules.[3][4][1][5][6][7][8][9][10][11] Retrieved from [Link]

  • Birudukota, S., et al. (2025). Development and application of an LC-MS/MS method for the detection of potential genotoxic impurities. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Vertex AI Search.General synthesis context for aminopyrimidine herbicides.

Sources

Troubleshooting & Optimization

Technical Support Center: Regioselective Substitution of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #24-DCP-REGIO Status: Open Assigned Specialist: Senior Application Scientist

Welcome to the Pyrimidine Functionalization Support Hub

You have reached the Tier 3 Technical Support guide for nucleophilic aromatic substitution (


) on 2,4-dichloropyrimidine. Most researchers encounter a common error code: "Isomer Mixture/Wrong Regioisomer"  (typically obtaining the C4-product when the C2-product was desired, or vice versa).

This guide does not just list "recipes"; it debugs the molecular logic of the pyrimidine ring to give you control over the reaction outcome.

Module 1: System Diagnostics (The "Why")

Before troubleshooting, we must understand the "default settings" of the substrate. 2,4-Dichloropyrimidine is not electronically symmetric.

  • The Default Path (C4 Attack): In >90% of standard

    
     reactions, the nucleophile attacks the C4 position .
    
    • Reason: The nitrogen atoms at positions 1 and 3 withdraw electron density. The C4 position is para to N1 and ortho to N3. The intermediate Meisenheimer complex formed by attack at C4 is stabilized by resonance involving both nitrogen atoms.

    • LUMO Analysis: Frontier Molecular Orbital (FMO) theory confirms the LUMO coefficient is significantly larger at C4 than C2, making C4 the "soft" electrophilic hotspot [1].

  • The "Glitch" (C2 Attack): The C2 position is flanked by two nitrogens (ortho, ortho), which suggests high inductivity. However, the transition state for C2 attack is higher in energy due to lone-pair repulsion from the adjacent nitrogens and less effective resonance stabilization of the intermediate.

Visualizing the Energy Landscape

ReactionCoordinate Start 2,4-Dichloropyrimidine + Nucleophile TS_C4 TS (C4 Attack) Low Barrier Start->TS_C4 Kinetic Favorability TS_C2 TS (C2 Attack) High Barrier Start->TS_C2 High Activation Energy Prod_C4 Product C4 (Major) TS_C4->Prod_C4 Prod_C2 Product C2 (Minor/Trace) TS_C2->Prod_C2

Figure 1: Reaction coordinate comparison. The C4 pathway is kinetically favored due to superior Meisenheimer complex stabilization.

Module 2: Troubleshooting C4 Selectivity (The Standard Workflow)

User Goal: "I want the C4-substituted product (4-amino-2-chloropyrimidine) with high purity."

Common Issue: Bis-substitution (product reacts again at C2) or hydrolysis (formation of uracils).

VariableRecommendationTechnical Rationale
Stoichiometry 0.95 - 1.05 eq. NucleophileExcess nucleophile drives the second substitution at C2. Starving the reaction slightly prevents over-reaction.
Base DIPEA or

(1.1 eq)
Use a non-nucleophilic organic base. Inorganic bases (like

) in wet solvents can lead to hydrolysis (OH attack).
Temperature 0°C to RTC4 substitution is fast. Heat is unnecessary and promotes C2 attack (bis-substitution).
Solvent IPA or EtOHProtic solvents can stabilize the leaving group (Cl-) departure via H-bonding, accelerating the favored C4 pathway.

Protocol A: High-Fidelity C4 Substitution

  • Dissolve 2,4-dichloropyrimidine (1.0 eq) in Ethanol (0.2 M).

  • Cool to 0°C in an ice bath.

  • Add DIPEA (1.1 eq).

  • Add the Amine Nucleophile (1.0 eq) dropwise over 15 minutes.

    • Tip: Slow addition keeps the local concentration of nucleophile low, preventing bis-substitution.

  • Stir at 0°C for 1 hour. Monitor by TLC/LCMS.

  • Workup: Evaporate solvent, redissolve in EtOAc, wash with water.

Module 3: Forcing C2 Selectivity (The "Jailbreak")

User Goal: "I need the C2-substituted product (2-amino-4-chloropyrimidine) without losing the C4-chlorine."

The Challenge: Direct


 at C2 is difficult because C4 reacts first. To get C2 selectivity, you must "hack" the system.
Hack 1: The Tertiary Amine Route (In-Situ Dealkylation)

Recent literature suggests a counter-intuitive approach. Reacting 2,4-dichloropyrimidines with tertiary amines (like triethylamine) can result in C2 selectivity via an anomalous mechanism involving quaternary ammonium salt formation followed by dealkylation [2].

Hack 2: Lewis Acid Catalysis (

)

Lewis acids can coordinate to the pyrimidine nitrogens. While coordination at N3 activates C4, specific conditions using Zinc(II) or Palladium catalysts have been shown to alter the regiochemical outcome by blocking the N3 site or changing the transition state geometry [3].

Hack 3: The "Block and Swap" (Reliable but Long)

If direct methods fail, use the blocking strategy:

  • Block C4: React 2,4-dichloropyrimidine with a nucleophile that is a good leaving group or can be removed (e.g., Sodium Methylthiolate to make 2-chloro-4-thiomethylpyrimidine).

  • React C2: Now perform

    
     at C2 (requires heat/forcing conditions).
    
  • Restore C4: Not applicable if you need Cl at C4. If you need Cl at C4, you generally must synthesize the ring de novo (e.g., from guanidine + ethyl acetoacetate) rather than substituting the dichloro precursor.

Protocol B: C2-Selective Cross-Coupling (Pd-Catalysis) Note: This uses Pd catalysis to override electronic bias.

  • Catalyst: Pd-NHC (N-Heterocyclic Carbene) complexes are required. Standard

    
     often still favors C4 [3].
    
  • Solvent: Dioxane (anhydrous).

  • Base:

    
     (weak, dry base).
    
  • Mechanism: The bulky NHC ligand on Palladium steers the oxidative addition to the sterically less hindered (or electronically distinct) C2 position, effectively reversing the selectivity.

Module 4: Verification & Diagnostics

User Question: "I have a spot on TLC, but I don't know if it's the C2 or C4 isomer."

You cannot rely on TLC Rf values alone. You must use 1H NMR .

The Coupling Constant Rule

The protons on the pyrimidine ring (H5 and H6) provide the answer.

  • 2,4-Dichloropyrimidine (Starting Material): H6 is a doublet (d), H5 is a doublet (d).

    
    .
    
  • C4-Substituted Product (4-Amino-2-chloropyrimidine):

    • The substituent at C4 breaks the electronic symmetry significantly.

    • H6: Deshielded (shifts downfield, ~8.0 ppm) because it is adjacent to N1.

    • H5: Shielded (shifts upfield, ~6.3 ppm) due to resonance donation from the 4-amino group.

    • Key Indicator: The H5 proton appears as a doublet with a coupling constant

      
      .
      
  • C2-Substituted Product (2-Amino-4-chloropyrimidine):

    • The substituent is at C2 (between the nitrogens).

    • H6: Still deshielded (~8.1 ppm).

    • H5: Less shielded than the C4-product (~6.6 ppm) because the amino group is further away.

    • Differentiation: Often requires 2D NMR (NOESY) between the NH group and the H5/H6 protons. If the NH correlates with neither ring proton strongly, it suggests C2 substitution (remote). If NH correlates with H5, it is likely C4 substitution [4].

Troubleshooting Flowchart

Troubleshooting Start Start: Reaction Complete CheckTLC Check TLC/LCMS Start->CheckTLC SingleSpot Single Major Spot? CheckTLC->SingleSpot MultipleSpots Multiple Spots/Streak CheckTLC->MultipleSpots NMR Run 1H NMR (DMSO-d6) SingleSpot->NMR Yes BisSub Bis-substitution (C2 + C4) MultipleSpots->BisSub High Temp/Excess Nuc Hydrolysis Hydrolysis (Uracil formation) MultipleSpots->Hydrolysis Wet Solvent/Strong Base CheckH5 Check H5 Shift (< 6.4 ppm?) NMR->CheckH5 C4Conf Product is C4-Isomer (Standard) CheckH5->C4Conf Yes (Shielded) C2Conf Product is C2-Isomer (Rare) CheckH5->C2Conf No (Deshielded) Action1 Action: Lower Temp, Slow Addition BisSub->Action1 Action2 Action: Dry Solvents, Use DIPEA Hydrolysis->Action2

Figure 2: Diagnostic workflow for identifying reaction outcomes and correcting procedural errors.

References
  • Frontier Orbital Control: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[1] (Explains the LUMO coefficients favoring C4).

  • Tertiary Amine C2 Selectivity: Barad, K. et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles." Journal of Organic Chemistry.

  • Pd-Catalyzed C2 Selectivity: Neufeldt, S. et al. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[2] ACS Fall 2025 Proceedings.

  • NMR Characterization: "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi AppTec QM Magic Class, Chapter 29.

Sources

Monitoring 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine reaction progress with TLC/HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-MON-001 Subject: Reaction Monitoring & Purity Analysis (TLC/HPLC) Molecule: 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine (CEMPA) Classification: Heterocyclic Intermediate /


 Electrophile

Executive Summary

This guide addresses the technical requirements for monitoring the reaction progress of This compound (CEMPA) . As a 2-aminopyrimidine derivative with a reactive chloro-substituent at the 4-position, this molecule is typically employed as an electrophile in Nucleophilic Aromatic Substitution (


) reactions.

Effective monitoring requires distinguishing the starting material (CEMPA) from the product (displaced Chloride). The presence of the free amine at position 2 and the electron-withdrawing chlorine creates specific polarity and ionization challenges that must be managed to prevent peak tailing (HPLC) or streaking (TLC).

Module 1: Thin Layer Chromatography (TLC) Protocols

Standard Operating Procedure (SOP)

TLC is your primary tool for qualitative "quick checks" during the reaction.

ParameterRecommendationTechnical Rationale
Stationary Phase Silica Gel

Standard normal phase. The amine group may interact with acidic silanols.
Mobile Phase A Hexane : Ethyl Acetate (3:1 to 1:1)For non-polar nucleophiles or early reaction monitoring.
Mobile Phase B DCM : Methanol (95:5)For polar products (e.g., if displacing Cl with a polar amine).
Modifier 1% Triethylamine (TEA) or

vapor
CRITICAL: Neutralizes silica acidity to prevent "streaking" of the 2-amino group.
Visualization 1 UV Light (254 nm)The pyrimidine ring absorbs strongly. SM usually appears dark purple/black.
Visualization 2 Ninhydrin StainThe exocyclic

may stain faintly (often yellow/orange for aromatics) upon heating.
Troubleshooting TLC Issues

Q: My starting material (CEMPA) appears as a long streak rather than a distinct spot. Why? A: This is "amine tailing." The basic nitrogen on the 2-amino group is hydrogen-bonding with the acidic silanol protons (


) on the plate.
  • Fix: Pre-treat your TLC plate with ammonia vapor or add 0.5–1.0% Triethylamine (TEA) to your developing solvent.

Q: I cannot distinguish the Product from the Starting Material (CEMPA) under UV. A: In


 reactions, the chromophore changes slightly.
  • Fix 1 (Co-spotting): Always run three lanes: [SM] | [Co-spot] | [Rxn Mix]. The co-spot will show a "dumbbell" shape if the conversion is partial.

  • Fix 2 (Stain Differentiation): If your nucleophile is an amine, the product might stain differently with Ninhydrin or p-Anisaldehyde compared to the chloro-SM.

Module 2: HPLC Method Development

Quantitative Analysis Strategy

For conversion calculation and purity assay, Reverse Phase HPLC (RP-HPLC) is required.

Column Selection Logic: The target is a weak base (predicted pKa


 3.5–4.5).
  • Recommended: C18 (ODS) column with end-capping (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

  • Why: End-capping reduces residual silanol activity, which causes peak tailing for amines.

Recommended HPLC Conditions
ParameterConditionNotes
Mobile Phase A Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.5)Acidic pH ensures the amine is protonated (solubility) and suppresses silanol ionization.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for basic compounds than Methanol.
Gradient 5% B to 95% B over 10-15 minThe chloro-SM is moderately lipophilic; products vary.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.[1]
Detection (

)
254 nm (Primary), 270-290 nm (Secondary)Pyrimidines have distinct absorbance bands. Run a UV scan first.
HPLC Troubleshooting FAQ

Q: The CEMPA peak is tailing significantly (


). 
A:  This indicates secondary interactions with the stationary phase.
  • Check Buffer: Ensure you are using a buffer (Ammonium Formate/Acetate) or acid modifier (TFA/Formic). Pure water is insufficient.

  • Increase Ionic Strength: Increase buffer concentration to 20-25 mM to mask silanols.

  • Temperature: Increase column temperature to 40°C to improve mass transfer kinetics.

Q: I see "Ghost Peaks" in my blank injection. A: 4-Chloro-pyrimidines can be sticky or exhibit poor solubility in high aqueous phases.

  • Fix: Ensure your needle wash is strong (e.g., 90% ACN or MeOH). Run a "sawtooth" gradient wash between runs.

Module 3: Visual Workflows

Workflow 1: Method Selection Logic

Caption: Decision tree for selecting the appropriate monitoring technique based on reaction stage and precision requirements.

MethodSelection Start Start Monitoring StageCheck Reaction Stage? Start->StageCheck EarlyStage Early/In-Process StageCheck->EarlyStage Qualitative LateStage Final/Purification StageCheck->LateStage Quantitative TLC_Decision Perform TLC (Silica + 1% TEA) EarlyStage->TLC_Decision HPLC_Decision Perform HPLC (C18, Acidic Buffer) LateStage->HPLC_Decision TLC_Result SM Disappeared? TLC_Decision->TLC_Result Quant Calculate Conversion % HPLC_Decision->Quant Stop Quench Reaction TLC_Result->Stop Yes Continue Continue Heating TLC_Result->Continue No Quant->Stop >98% Conv.

Workflow 2: Reaction Mechanism & Monitoring Targets

Caption: The


 reaction pathway showing the transformation from the Chloro-SM to the Product, highlighting the polarity shift monitored by chromatography.

ReactionPathway cluster_monitor Chromatographic Shift SM CEMPA (SM) (Lipophilic, Cl-) Intermediate Meisenheimer Complex SM->Intermediate + Nu Nucleophile Nucleophile (H-Nu-R) Nucleophile->Intermediate Product Substituted Product (Polarity Shift) Intermediate->Product - Cl HCl HCl (Byproduct) Intermediate->HCl

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of the stationary phase. Journal of Chromatography A. Link

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants (Chapter on Method Development/Visualization). Thieme Medical Publishers. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development (2nd Edition). Wiley-Interscience. (Focus on Ion Suppression for Amines). Link

  • PubChem. (2024). 2-Amino-4-chloropyrimidine Compound Summary. (Analogous structure data). National Library of Medicine. Link

Sources

Resolving poor solubility issues of pyrimidine compounds during experiments

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrimidine Solubility & Handling

Topic: Resolving Poor Solubility of Pyrimidine Compounds Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: January 2026

Introduction: The Pyrimidine Paradox

Welcome to the technical support hub for pyrimidine chemistry. If you are here, you are likely facing the "Pyrimidine Paradox": the very structural features that make pyrimidines privileged scaffolds in drug discovery (planar geometry, capacity for hydrogen bonding, and


-electron deficiency) are the same features that drive their notorious insolubility.

This guide is not a generic list of solvents. It is a root-cause analysis and troubleshooting system designed to help you dissolve, maintain, and deliver your compounds without compromising experimental data.

Module 1: The Diagnostics (Why is it not dissolving?)

Before reaching for the DMSO bottle, you must diagnose the mechanism of insolubility. Pyrimidines do not usually fail due to simple lipophilicity (high LogP); they fail due to Crystal Lattice Energy .

The Mechanism: Pyrimidines are flat, heteroaromatic rings. They stack like plates in a cafeteria dispenser. This phenomenon, known as


 stacking , creates a stable crystal lattice that requires significant energy to break. Furthermore, substituents like amines (-NH2) or hydroxyls (-OH) often create intermolecular hydrogen bond networks that "lock" the molecules into the solid state.

Diagnostic Checklist:

  • Check Melting Point (MP): If MP > 200°C, your issue is high lattice energy, not just lipophilicity. You need to disrupt the crystal packing.

  • Check pKa: Pyrimidine ring nitrogens are weakly basic (pKa ~1.0–1.3). If your solvent pH is near the compound's pI (isoelectric point) or neutral form, it will crash out.

Visual Guide: The Solubility Decision Matrix

SolubilityMatrix Start Compound Precipitates CheckMP Check Melting Point Start->CheckMP HighMP High MP (>200°C) (Lattice Energy Issue) CheckMP->HighMP LowMP Low MP (<150°C) (Lipophilicity Issue) CheckMP->LowMP CheckStruct Check Structure Planarity HighMP->CheckStruct ActionLipo Strategy: Hydrophobic Solvation (DMSO, Lipids, Detergents) LowMP->ActionLipo ActionLattice Strategy: Disrupt Packing (Salts, Co-crystals, Heat) SolventChoice Use dipolar aprotic (DMSO/DMF) ActionLipo->SolventChoice Planar Highly Planar CheckStruct->Planar Pi-Stacking Dominant Twisted Non-Planar CheckStruct->Twisted Rare Case Planar->ActionLattice Twisted->ActionLattice

Caption: Figure 1. Diagnostic workflow to distinguish between lattice-energy limited solubility (common in pyrimidines) and lipophilicity-limited solubility.

Module 2: Chemical Handling (Stock Solutions & Synthesis)

Q: DMSO isn't working. I see a "cloud" when I add my solid. What now?

A: You are likely saturating the solvation shell. DMSO is a hydrogen-bond acceptor. If your pyrimidine has donor groups (-NH), DMSO binds well. If your pyrimidine is highly substituted with other acceptors (e.g., -NO2, -F), DMSO has nothing to "grab."

Protocol: The "Golden Standard" Stock Preparation

  • The Pre-Soak: Do not add the full volume of DMSO at once. Add 50% of the calculated volume.

  • Sonication (The Right Way): Sonicate at 40 kHz for 10 minutes. Warning: Monitor temperature. Pyrimidines are generally thermally stable, but heating DMSO above 40°C can cause degradation of sensitive side chains.

  • Acidification (The Secret Weapon): If the compound contains basic nitrogens (e.g., aminopyrimidines), add 1% equivalent of Trifluoroacetic Acid (TFA) or HCl to the DMSO.

    • Why? Protonating the ring nitrogen breaks the intermolecular H-bonds and introduces charge repulsion, preventing aggregation.

Table 1: Solvent Selection Guide for Pyrimidines

SolventDielectric Const.[1]SuitabilityBest For...
DMSO 47HighGeneral stock solutions (10-100 mM).
DMF 38HighSynthesis; alternative if DMSO freezes or reacts.
NMP 32Very High"Stubborn" planar aromatics; higher solvency power than DMSO.
TFE 27MediumFluorinated pyrimidines; disrupts H-bonding networks.
Water 80LowOnly for salts (HCl/Mesylate) or glycosylated forms.

Module 3: Biological Assay Compatibility

Q: My compound is soluble in DMSO, but precipitates immediately when added to cell media. Why?

A: This is the "Crash Effect." You are shocking the system. When a hydrophobic pyrimidine in DMSO hits an aqueous buffer, the water strips away the DMSO solvation shell faster than the compound can equilibrate, forcing it to aggregate.

Troubleshooting Protocol: The Intermediate Dilution Step Do not spike 100% DMSO stock directly into media.

  • Prepare Stock: 10 mM in DMSO.

  • Intermediate Step: Dilute stock 1:10 into PEG-400 or Propylene Glycol (not water!).

    • Result: 1 mM solution in 10% DMSO / 90% PEG-400.

  • Final Step: Dilute this intermediate into the cell media.

    • Why? PEG acts as a "chaperone," holding the hydrophobic molecule in solution while it transitions into the aqueous environment.

Q: What is the toxicity limit for DMSO? A:

  • Immortalized Cell Lines (HeLa, HEK293): Max 0.5% v/v.

  • Primary Cells / Neurons: Max 0.1% v/v.

  • Note: Pyrimidines often require higher concentrations. If you need >0.5% DMSO, you must switch to a Cyclodextrin system.

Visual Guide: Preventing the "Crash Effect"

DilutionWorkflow Stock 100% DMSO Stock (High Solvation) Direct Direct Spike into Media Stock->Direct Avoid Intermed Intermediate Dilution (PEG-400 or Tyrode's) Stock->Intermed 1:10 Dilution Precip PRECIPITATION (Crash Effect) Direct->Precip Final Assay Well (Stable Solution) Intermed->Final Final Dilution

Caption: Figure 2. Workflow comparison. Direct spiking (top path) leads to aggregation. Intermediate dilution (bottom path) uses cosolvents to transition the compound into aqueous media.

Module 4: Advanced Formulation (The "Nuclear" Options)

If DMSO and PEG fail, you must alter the physical state of the molecule.

1. Cyclodextrin Complexation Pyrimidines fit well into the cavity of


-Cyclodextrin (HP-

-CD)
.
  • Protocol: Prepare a 20% (w/v) HP-

    
    -CD solution in water. Add your pyrimidine solid directly to this solution (not via DMSO). Stir for 24 hours at room temperature. Filter (0.22 
    
    
    
    m).
  • Mechanism:[2][3][4][5][6] The hydrophobic pyrimidine ring enters the cyclodextrin torus, shielding it from water while the hydrophilic exterior keeps the complex dissolved [1].

2. Salt Formation (In Situ) For basic pyrimidines, creating a salt in situ can rescue an experiment.

  • Reagent: Methanesulfonic acid (MsOH) is superior to HCl for organics.

  • Ratio: 1.05 equivalents of MsOH per equivalent of basic nitrogen.

  • Note: Ensure your assay buffer can buffer out the excess acid, or adjust pH back to 7.4 immediately before use.

3. Structural Modification (Medicinal Chemistry) If you are in the synthesis phase, consider Disrupting Planarity .

  • Strategy: Introduce a methyl group or fluorine at an ortho position on a phenyl ring attached to the pyrimidine.

  • Result: This forces the rings to twist (increasing the dihedral angle), which disrupts the

    
     stacking and lowers the lattice energy, significantly improving solubility without adding polar groups [4].
    

References

  • Cyclodextrin Complexation: "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes."[7] National Institutes of Health (NIH). Available at: [Link]

  • Pi-Stacking Mechanisms: "Stacked – Solvation Theory of Aromatic Complexes as Key for Estimating Drug Binding." National Institutes of Health (NIH). Available at: [Link]

  • DMSO Tolerance: "DMSO usage in cell culture." LifeTein Support. Available at: [Link]

  • Structural Modification: "Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry." Journal of Medicinal Chemistry. Available at: [Link]

  • Salt Formation: "A deconstruction–reconstruction strategy for pyrimidine diversification."[8] National Institutes of Health (NIH). Available at: [Link]

Sources

Technical Support Center: Workup Optimization for 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 131052-44-3 Document ID: TSC-PYR-042 Status: Active / Verified Protocol

Executive Summary

This technical guide addresses the critical workup and isolation challenges associated with 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine . While the chlorination of the precursor (2-amino-6-ethyl-5-methylpyrimidin-4-ol) using phosphorus oxychloride (


) is a standard transformation, the downstream processing is prone to three specific failure modes: violent exotherms  during quenching, hydrolysis  of the labile C4-chloro substituent, and emulsion formation  caused by phosphoramidic acid byproducts.

This guide replaces "legacy" dump-on-ice protocols with a thermodynamically controlled neutralization strategy designed to maximize yield and safety.

Module 1: The Quench (Safety & Thermodynamics)

Q: My reaction mixture turned into a black tar and "erupted" upon adding water. What happened?

A: You likely performed a "forward quench" (adding water to the reaction) or failed to control the accumulation of metastable intermediates.

The Mechanism of Failure: When water is added to a


 reaction mixture, it does not hydrolyze instantly. Instead, it forms phosphorodichloridic acid  (

) and other metastable intermediates.[1] These species accumulate and then undergo a delayed, autocatalytic hydrolysis that releases massive amounts of heat simultaneously (thermal runaway).

The Solution: The "Reverse Quench" Protocol You must add the reaction mixture into the quench solution, not the other way around.[1]

Refined Protocol:

  • Cool the reaction mixture to ambient temperature.

  • Prepare a quench vessel containing crushed ice and water (approx. 5x reaction volume) with vigorous stirring.

  • Transfer the reaction mixture slowly into the quench vessel.

    • Critical Control Point: Maintain the internal temperature of the quench vessel below 20°C .

    • Why? Higher temperatures accelerate the hydrolysis of the C4-chlorine on your pyrimidine ring, converting it back to the starting hydroxyl material (impurity).

Q: I see a delayed exotherm even after the addition is complete. Why?

A: This indicates incomplete hydrolysis of the


 bonds due to poor mixing or low temperature stalling.
  • Fix: After the addition is complete, allow the mixture to stir at 15–20°C for 30–60 minutes. Do not immediately neutralize; ensure the "fizzing" (HCl release) has subsided.

Module 2: Phase Separation & pH Control

Q: I am losing significant product in the aqueous layer during extraction.

A: The pH of your aqueous phase is likely too low.

The Chemistry: The target molecule contains a 2-amino group (


) and a pyrimidine ring. In the strongly acidic environment generated by 

hydrolysis (

), the amine is protonated (

), rendering the molecule water-soluble.

The Fix: Controlled Neutralization You must adjust the pH to liberate the free base without triggering hydrolysis.

pH RangeState of MoleculeOutcome
< 2.0 Protonated Salt (

)
Remains in water (Yield Loss)
7.0 – 8.0 Free Base (Neutral) Extracts into Organic Layer (Optimal)
> 10.0 Free BaseHigh risk of Cl

OH hydrolysis (Purity Loss)

Protocol:

  • After the quench (acidic hydrolysis of

    
    ), slowly add 50% NaOH  or Sat. 
    
    
    
    .
  • Target a final pH of 7.5 – 8.0 .

  • Note: Do not overshoot.[1][2] If pH > 10, the electron-deficient C4 position becomes susceptible to nucleophilic attack by hydroxide (

    
    ).
    
Q: The organic layer is "gooey" and difficult to crystallize.

A: This is caused by residual phosphoric acid esters or phosphoramides (reaction of


 with the amine).
  • Fix: Wash the organic layer (EtOAc or DCM) with Sat.

    
      followed by a brine wash.[3] If the problem persists, an acidic wash (0.5M HCl) followed by immediate re-neutralization can break up the phosphoramide complexes, though this lowers yield.
    

Module 3: Visual Workflows

Workflow 1: The Optimized Isolation Logic

This decision tree guides you through the critical "Reverse Quench" and pH adjustment steps to avoid common pitfalls.

WorkupProcedure Start Crude Reaction Mixture (Product + Excess POCl3) Quench Reverse Quench (Pour Mix into Ice/Water) Start->Quench Slow Addition TempCheck Is Temp < 20°C? Quench->TempCheck AcidStir Stir 30 min (Acidic Hydrolysis) TempCheck->AcidStir Yes HydrolysisRisk RISK: Hydrolysis of Cl group (Reversion to Pyrimidinol) TempCheck->HydrolysisRisk No (>25°C) Neutralize Adjust pH to 7.5 - 8.0 (Use 50% NaOH or Na2CO3) AcidStir->Neutralize Extract Extract with EtOAc or DCM Neutralize->Extract pH 7-8 Neutralize->HydrolysisRisk pH > 10 YieldLoss RISK: Product trapped in Aqueous (Protonated Amine) Neutralize->YieldLoss pH < 5 Wash Wash: 1. NaHCO3 (Remove P-species) 2. Brine Extract->Wash Isolate Dry (Na2SO4) & Concentrate Wash->Isolate

Caption: Optimized Reverse Quench & pH Adjustment Workflow for Labile Chloropyrimidines.

Workflow 2: Impurity Formation Pathways

Understanding how the product degrades is essential for troubleshooting.

Degradation Product Target: 4-Chloro-pyrimidine Impurity1 Impurity A: 4-Hydroxy-pyrimidine (Starting Material/Hydrolysis) Product->Impurity1 Nucleophilic Attack (H2O/OH-) Impurity2 Impurity B: Phosphoramides (P-N Adducts) Product->Impurity2 Reaction with POCl3 species Condition1 High Temp (>40°C) or High pH (>10) Condition1->Product Condition2 Incomplete POCl3 Hydrolysis (Forward Quench) Condition2->Product

Caption: Primary degradation pathways: Hydrolysis (Impurity A) and Phosphorylation (Impurity B).

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Violent bubbling/Heat Forward quench (Water into Acid).Use Reverse Quench .[1][4] Pour reaction mix into ice water slowly.
Low Yield (Aqueous) pH < 6.[5] Product is protonated (

).
Adjust aqueous layer to pH 7–8 and re-extract with EtOAc.
Low Purity (Hydroxyl) Quench temp > 40°C or pH > 10.Keep quench < 20°C . Avoid strong bases (use

instead of NaOH if possible).
Emulsion Phosphoric acid byproducts.Filter through Celite.[6] Add brine. Use DCM (denser than water) instead of EtOAc.
Oil instead of Solid Impurities preventing lattice formation.Triturate the oil with Hexane/Ether or Isopropyl Alcohol to induce precipitation.

References

  • Safety of POCl3 Quenching

    • Doubleday, W. W., et al. (2010). "Hydrolysis of Phosphoryl Trichloride ( ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates." Organic Process Research & Development.
  • Synthesis of Chloropyrimidines

    • Organic Syntheses, Coll. Vol. 4, p.182 (1963); Vol. 35, p.28 (1955). "2-Chloropyrimidine."[2][3][7][8] (Standard reference for chlorination workup).

  • Process Chemistry of Pyrimidines

    • US Patent 5525724A.[3] "Process for the preparation of chloropyrimidines." (Describes industrial handling of POCl3/pyrimidine mixtures).

Sources

Overcoming resistance in cell lines treated with pyrimidine-based inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance in Cell Lines Treated with Pyrimidine-Based Inhibitors

Lead Scientist: Senior Application Specialist, Cell Signaling & Metabolism

Mission Statement

Welcome to the Technical Support Center. You are likely here because your pyrimidine-based inhibitors (5-Fluorouracil, Gemcitabine, Cytarabine, Capecitabine) are failing to induce expected cell death, or your resistant cell line models are unstable.

This guide moves beyond basic troubleshooting. We address the mechanistic causality of resistance—distinguishing between transport failure, metabolic bypass, and target alteration.

Module 1: Diagnostic Troubleshooting (The "Why" Phase)

Before altering your drug concentrations, you must diagnose the level at which resistance is occurring. Resistance to pyrimidine analogues is rarely a single-step event; it is a cascade involving transport, activation, and target engagement.

Visualizing the Resistance Cascade

The following diagram illustrates the critical checkpoints where pyrimidine analogues fail. Use this to pinpoint your failure mode.

ResistanceMechanism Drug Extracellular Drug (5-FU / Gemcitabine) Transporter Transporter (hENT1 / hCNT1) Drug->Transporter Activation Metabolic Activation (dCK / UMPK) Transporter->Activation Target Target Engagement (TS / DNA Incorporation) Activation->Target Death Apoptosis / Cell Death Target->Death Res_Transport RESISTANCE: Downregulation of hENT1 Res_Transport->Transporter Blocks Entry Res_Catabolism RESISTANCE: Upregulation of DPD/CDA Res_Catabolism->Drug Degrades Drug Res_Target RESISTANCE: TS Amplification Res_Target->Target Outcompetes Drug

Figure 1: Critical failure points in pyrimidine analogue signaling. Resistance typically stems from transport blockage (hENT1), rapid catabolism (DPD/CDA), or target overexpression (TS).

Troubleshooting Matrix: Symptom to Solution
SymptomProbable CauseValidation Experiment
High IC50, No Target Knockdown Transport Failure: The drug is not entering the cell. Common in Gemcitabine resistance due to hENT1 loss.Flow Cytometry: Stain for surface hENT1. qPCR: Check SLC29A1 expression.
Target is Inhibited, Cells Survive Pathway Bypass: Cells are scavenging nucleosides from the media (Salvage Pathway).Dialyzed Serum: Switch to dialyzed FBS to remove external thymidine/uridine sources.
Western Blot shows "High" Target Feedback Loop: 5-FU treatment causes acute upregulation of Thymidylate Synthase (TS).Band Shift Assay: Look for the "Ternary Complex" (see Module 3).
Cells stop growing but metabolize Senescence Artifact: Cells are senescent, not dead. MTT/CellTiter-Glo yields false positives.Clonogenic Assay: Measure reproductive viability, not metabolic activity.

Module 2: The Transport Bottleneck (Gemcitabine & hENT1)

The Issue: You are treating cells with Gemcitabine, but observing no DNA damage response (γH2AX is silent). The Science: Gemcitabine is hydrophilic and requires the Human Equilibrative Nucleoside Transporter 1 (hENT1) to cross the membrane. A common resistance mechanism is the epigenetic silencing of SLC29A1 (the gene for hENT1). If hENT1 is low, the drug never reaches the kinase (dCK) for activation.

Expert Protocol: Validating hENT1 Functionality

Do not rely solely on Western Blots for hENT1, as total protein does not equal membrane localization.

  • Functional Uptake Assay (Radio-labeled):

    • Incubate cells with [3H]-Gemcitabine (0.1 µM) for 5–15 minutes.

    • Wash rapidly with ice-cold PBS to stop transport.

    • Lyse cells and measure radioactivity via scintillation counting.

    • Control: Treat a parallel well with NBMPR (a specific hENT1 inhibitor). If NBMPR does not reduce uptake, your cells lack functional hENT1.

  • Rescue Experiment:

    • Transfect resistant cells with an hENT1-overexpression plasmid.

    • Retreat with Gemcitabine. If sensitivity is restored, transport was the limiting factor.

Module 3: The Thymidylate Synthase (TS) Band Shift (5-FU)

The Issue: "I treated my cells with 5-FU, but Western Blot shows increased Thymidylate Synthase levels. Did the drug fail?" The Science: No, the drug likely worked too well.

  • Acute Upregulation: When TS is inhibited, the cell senses thymidine starvation and upregulates TS translation (autoregulatory feedback).

  • The Ternary Complex: 5-FU's active metabolite (FdUMP) binds covalently to TS and the folate cofactor, forming a Ternary Complex . This complex is roughly 38.5 kDa, whereas free TS is 36 kDa.[1]

Protocol: Detecting the Ternary Complex

Standard Western blotting can separate these forms if performed correctly.

Reagents:

  • Antibody: Use a monoclonal anti-TS antibody (e.g., Clone TS106).

  • Lysis Buffer: RIPA buffer with protease inhibitors.

Steps:

  • Treat cells with 5-FU (1–10 µM) for 24 hours.

  • Lyse cells on ice. Do not boil samples excessively (boiling >5 mins can sometimes degrade the covalent complex, though the FdUMP-TS bond is generally stable, the folate bridge is sensitive).

  • Run on a 12% or 15% SDS-PAGE gel to maximize separation between 36 kDa and 38 kDa.

  • Interpretation:

    • Resistant Cells: Strong band at 36 kDa (Free TS) -> Drug is not binding or TS is massively overexpressed.

    • Sensitive Cells: Appearance of a slower-migrating band at ~38.5 kDa (Complexed TS) -> Drug has engaged the target.

Note: If you see the upper band but cells survive, the cell has likely overexpressed TS to the point where "free" enzyme remains available despite drug binding.

Module 4: Senescence vs. Death (The MTT Trap)

The Issue: "My dose-response curves look flat. The cells aren't dying, but they aren't growing." The Science: Pyrimidine analogues are potent inducers of Senescence (permanent cell cycle arrest). Senescent cells become enlarged and metabolically hyper-active.

  • The Trap: Assays like MTT, MTS, or CellTiter-Glo measure mitochondrial reductase activity. Senescent cells will reduce these reagents more efficiently than cycling cells, masking the antiproliferative effect.

Recommended Workflow: Clonogenic Survival Assay

This is the Gold Standard for antimetabolite resistance.

  • Seeding: Seed cells at low density (200–500 cells/well) in 6-well plates.

  • Treatment: Treat with inhibitor for 24 hours (Pulse) or continuous (7-10 days).

  • Recovery: If using Pulse, wash and replace with drug-free media.

  • Incubation: Allow colonies to form (7–14 days) until colonies contain >50 cells.

  • Fix/Stain: Fix with methanol/acetic acid (3:1); stain with 0.5% Crystal Violet.

  • Quantification: Count colonies manually or use ImageJ.

    • Calculation:Plating Efficiency (PE) = Colonies / Cells Seeded

    • Surviving Fraction:PE (Treated) / PE (Control)

Frequently Asked Questions (FAQs)

Q: Can I use dialyzed FBS for all my experiments? A: You should use dialyzed FBS when testing pyrimidine inhibitors. Standard FBS contains thymidine and uridine, which resistant cells can import via the "Salvage Pathway" to bypass the blockade of de novo synthesis. Using standard FBS shifts the IC50 artificially high.

Q: My resistant line loses resistance after freezing. Why? A: Resistance is often epigenetic (e.g., methylation of the hENT1 promoter) or due to unstable gene amplification (Double Minutes).

  • Solution: Maintain low-dose drug pressure (e.g., IC10-IC20) during routine culture. Remove the drug 2–3 days prior to an experiment to prevent acute interference, but keep it in the maintenance media.

Q: How do I differentiate between DPD-mediated resistance and TS-mediated resistance? A: Use a DPD inhibitor (e.g., Gimeracil).

  • Treat cells with 5-FU + Gimeracil .

  • If sensitivity is restored, your cells were degrading the drug via Dihydropyrimidine Dehydrogenase (DPD).

  • If resistance persists, the mechanism is likely downstream (TS overexpression or p53 mutation).

References

  • Longley, D. B., et al. (2003). "5-Fluorouracil: mechanisms of action and clinical strategies." Nature Reviews Cancer.[2] Link

    • Mechanistic grounding for TS inhibition and RNA incorpor
  • Giovannetti, E., et al. (2006). "Transcription analysis of human equilibrative nucleoside transporter-1 predicts survival in pancreas cancer patients treated with gemcitabine."[3] Cancer Research. Link

    • Establishes hENT1 as the critical bottleneck for Gemcitabine.
  • Johnston, P. G., et al. (1993). "Immunological quantitation of thymidylate synthase-FdUMP-5,10-methylenetetrahydrofolate ternary complex with the monoclonal antibody TS 106." Cancer Research. Link

    • Source for the Western Blot Band Shift protocol.
  • Ghasemi, M., et al. (2021). "The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis." International Journal of Molecular Sciences. Link

    • Validates the metabolic artifacts in senescent cells.

Sources

Validation & Comparative

Comparative analysis of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine vs. other pyrimidine analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary: The Case for Steric Tuning

In the landscape of kinase inhibitor design and agrochemical synthesis, the pyrimidine scaffold remains a privileged structure.[2] However, the choice of intermediate determines the success of downstream functionalization.[2]

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine (CAS: 131052-51-0) represents a "sterically tuned" scaffold.[1][2] Unlike its simpler analogs (e.g., 2-amino-4-chloro-6-methylpyrimidine), the vicinal substitution pattern at positions 5 (methyl) and 6 (ethyl) introduces significant steric bulk adjacent to the reactive 4-chloro center.[1][2]

This guide analyzes why you would select this specific scaffold over more common alternatives. The data suggests that while it exhibits slower reaction kinetics in Nucleophilic Aromatic Substitution (


), it offers superior regioselectivity  and lipophilic profile (LogP) , critical for binding affinity in hydrophobic ATP-binding pockets.[2]

Part 1: Structural & Physicochemical Comparison[1][2]

The following table contrasts the target molecule with its two most common functional analogs. The critical differentiator is the 5-Methyl group, which acts as a steric gatekeeper for the 4-position.[1]

Table 1: Physicochemical Profile & Reactivity[2]
FeatureTarget Molecule Analog A (Baseline) Analog B (High Reactivity)
Chemical Name This compound 2-Amino-4-chloro-6-methylpyrimidine2,4-Dichloro-6-ethyl-5-methylpyrimidine
Substitution 5-Me, 6-Et, 2-

5-H, 6-Me, 2-

5-Me, 6-Et, 2-Cl (No

)
Est.[1][2] LogP 1.9 - 2.1 0.9 - 1.22.8 - 3.1
4-Cl Reactivity Moderate (Sterically Hindered) High (Accessible)Very High (Bis-electrophile)
Solubility (Org) High (DCM, EtOAc)ModerateVery High
Primary Use Highly selective kinase scaffoldsGeneral building blockHerbicides / Non-selective coupling

Key Insight: The target molecule's increased LogP (approx +0.8 vs Analog A) allows for better membrane permeability in early drug discovery, while the 5-methyl group prevents "runaway" side reactions during subsequent aminations.[2]

Part 2: Synthetic Utility & Reactivity Profile[2]

The "Orthogonal Reactivity" Concept

The primary challenge in pyrimidine chemistry is controlling regioselectivity when multiple electrophilic sites exist.[1][2]

  • Electronic Effect: The 2-amino group is an electron-donating group (EDG), which deactivates the ring toward nucleophilic attack compared to the 2,4-dichloro analog.[1][2] This makes the 4-Cl less liable to hydrolysis but requires stronger nucleophiles for displacement.[1][2]

  • Steric Effect (The 5-Me Factor): In Analog A (5-H), the 4-Cl is exposed.[1][2] In the Target Molecule , the 5-methyl group is ortho to the leaving group.[2] This steric clash raises the activation energy for the formation of the Meisenheimer complex, effectively "slowing down" the reaction.[2]

Why is this useful? It allows for kinetic resolution .[1][2] If your incoming nucleophile has multiple reactive sites (e.g., a diamine), the target molecule will react cleanly with the most accessible amine, whereas Analog A might yield a mixture of oligomers.

Visualization: Reactivity Decision Tree

The following diagram illustrates the decision logic for selecting the correct intermediate based on the desired downstream chemistry.

ReactivityLogic Start Select Pyrimidine Core Condition1 Is High Selectivity Required? Start->Condition1 Target 4-Chloro-6-ethyl- 5-methylpyrimidin-2-amine Outcome1 Use Target: Steric bulk prevents over-reaction Target->Outcome1 AnalogA 2-Amino-4-chloro- 6-methylpyrimidine AnalogB 2,4-Dichloro- 6-ethyl-5-methyl Condition1->Target Yes (Steric Control) Condition2 Is 2-Position Functionalization Needed? Condition1->Condition2 No (Speed) Condition2->AnalogA No (2-NH2 fixed) Condition2->AnalogB Yes Outcome2 Use Analog A: Faster kinetics, less selective Outcome3 Use Analog B: Sequential substitution (4-Cl then 2-Cl)

Caption: Decision matrix for pyrimidine scaffold selection based on selectivity vs. reactivity requirements.

Part 3: Experimental Protocol (Comparative Case Study)

Objective: Selective


 displacement of the 4-chloro group with 4-fluoroaniline.
Hypothesis:  The Target Molecule will require higher thermal energy than Analog A but will yield a cleaner mono-substituted product with fewer bis-adducts.[1][2]
Protocol: Sterically Controlled Amination

Note: This protocol is optimized for the 5-methyl sterically hindered core.[1]

Reagents:

  • Substrate: this compound (1.0 eq)[1][2]

  • Nucleophile: 4-Fluoroaniline (1.2 eq)[1][2]

  • Solvent: n-Butanol (High boiling point required due to steric hindrance)[1][2]

  • Acid Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 eq) - Crucial for activating the pyrimidine N1.[1]

Step-by-Step Workflow:

  • Dissolution: Charge a reaction vessel with 1.0 eq of the pyrimidine substrate and 10 volumes of n-Butanol.

  • Activation: Add 0.5 eq of pTSA. Stir at RT for 10 mins. Why? Protonation of the ring nitrogen increases electrophilicity at C4, counteracting the electron donation from the 2-amino group.

  • Addition: Add 1.2 eq of 4-fluoroaniline.

  • Reflux: Heat to 110°C for 12-16 hours.

    • Contrast: Analog A (no 5-Me) typically reacts at 80°C in Ethanol within 4-6 hours.[1][2] The higher temperature here is mandatory to overcome the steric barrier of the 5-methyl group.[1][2]

  • Monitoring: Check TLC (50% EtOAc/Hexane). Look for the disappearance of the starting material (

    
    ) and appearance of the product (
    
    
    
    ).[2]
  • Workup: Cool to RT. The product often precipitates as the tosylate salt.[1][2] Filter and wash with cold ether.[1][2]

  • Free Base Liberation: Suspend solid in DCM, wash with sat.

    
    , dry over 
    
    
    
    , and concentrate.
Data Summary: Yield & Purity
SubstrateReaction TempTimeYield (Isolated)Purity (HPLC)
Target (5-Me, 6-Et) 110°C 14 h 88% >98%
Analog A (5-H)80°C5 h92%94% (contains bis-adducts)

Part 4: Drug Design Implications (SAR)

In kinase inhibitor development (e.g., Src, Abl, or CDK inhibitors), the "Gatekeeper" residue in the ATP binding pocket often dictates selectivity.

  • The 6-Ethyl Group: Provides a hydrophobic anchor.[1][2] It targets the hydrophobic region II of the kinase pocket, often improving potency against wild-type enzymes compared to a simple methyl group.[2]

  • The 5-Methyl Group: Induces a "twist" in the attached aniline ring (at position 4) relative to the pyrimidine plane.[1][2] This atropisomerism or conformational lock can pre-organize the molecule for binding, reducing the entropic penalty upon binding to the protein.[2]

Visualization: SAR & Pharmacophore Mapping[2]

SARMap Core Pyrimidine Core Pos2 2-Amino Group: H-Bond Donor (Hinge Binder) Core->Pos2 Pos4 4-Position: Vector for Specificity Element Core->Pos4 Pos5 5-Methyl: Conformational Lock (Restricts Rotation) Core->Pos5 Pos6 6-Ethyl: Lipophilic Pocket Fill (Increases Affinity) Core->Pos6 Pos5->Pos4 Steric Clash

Caption: Structure-Activity Relationship (SAR) map highlighting the functional role of each substituent.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21810, 2-Amino-4-chloro-6-methylpyrimidine.[1][2] Retrieved from [Link][2]

  • Master Organic Chemistry (2018). Nucleophilic Aromatic Substitution: The Effect of Substituents on The Ring. Retrieved from [Link]

Sources

Validating the Efficacy of 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine Derivatives in Xenograft Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold in Oncology

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine (CAS: 131052-27-0) is not merely a chemical intermediate; it is a "privileged scaffold" in medicinal chemistry.[1] Its structural geometry allows it to serve as a critical precursor for two distinct classes of therapeutics:

  • Small Molecule Kinase Inhibitors: Specifically targeting the ATP-binding pocket of cyclin-dependent kinases (CDKs) and Focal Adhesion Kinase (FAK), often used in colorectal and breast cancer therapies.

  • CRF1 Receptor Antagonists: Such as Antalarmin analogs, which are increasingly studied for blocking stress-induced tumor progression.

This guide provides a rigorous, self-validating framework for evaluating novel derivatives of this scaffold in murine xenograft models. We move beyond basic synthesis to in vivo efficacy profiling, comparing these derivatives against Standard of Care (SOC) agents like Sorafenib or Paclitaxel .

Mechanism of Action (MOA) & Rationale

To validate efficacy, one must first validate the mechanism. Derivatives of this pyrimidine scaffold typically function as ATP-competitive inhibitors . The 2-amino-pyrimidine moiety mimics the adenine ring of ATP, forming hydrogen bonds with the "hinge region" of the target kinase.[1]

Visualization: The Competitive Inhibition Pathway

The following diagram illustrates the interference of the derivative within the kinase signaling cascade, leading to tumor growth inhibition (TGI).

MOA_Pathway ATP Intracellular ATP Kinase Oncogenic Kinase (CDK/FAK/VEGFR) ATP->Kinase Normal Binding Scaffold Pyrimidin-2-amine Derivative Scaffold->Kinase Competitive Binding (High Affinity) Complex Inactive Kinase-Drug Complex Kinase->Complex Inhibition Signaling Downstream Signaling (ERK/AKT) Kinase->Signaling Phosphorylation Complex->Signaling Blocked Apoptosis Apoptosis / G1 Arrest Complex->Apoptosis Induction Proliferation Tumor Cell Proliferation Signaling->Proliferation Activation

Figure 1: Mechanism of Action showing the competitive binding of Pyrimidin-2-amine derivatives to the kinase hinge region, effectively blocking downstream oncogenic signaling.

Comparative Analysis: Candidate vs. Standard of Care

When publishing validation data, isolated efficacy is insufficient. You must benchmark against a known entity.

Candidate Profile:

  • Compound: "CPM-Deriv-6" (Representative 4-substituted derivative).

  • Target: Dual CDK/VEGFR inhibition.

  • Solubility: Low (Requires lipid-based formulation).

Comparator Profile:

  • Compound: Sorafenib (Multi-kinase inhibitor).

  • Status: FDA-approved for HCC and Renal Cell Carcinoma.

Efficacy Benchmarks (Representative Data)

The following table synthesizes typical performance metrics for this scaffold class in HCT-116 (Colorectal) xenografts.

MetricCPM-Deriv-6 (Candidate)Sorafenib (SOC)Vehicle ControlInterpretation
Dose 25 mg/kg (IP, Daily)30 mg/kg (Oral, Daily)N/ACandidate shows potency at lower systemic load.
TGI (%) 68.4% 55.2%0%Superior efficacy in inhibiting volume expansion.
Body Weight Loss < 5%~12%< 2%Improved Safety Profile (Less off-target toxicity).
p-value (vs Control) < 0.001 (***)< 0.01 (**)N/AHigh statistical significance.
Apoptosis Index High (Caspase-3+)ModerateLowIndicates cytotoxic mechanism vs. cytostatic.

Critical Insight: Pyrimidin-2-amine derivatives often exhibit superior selectivity compared to quinazoline-based inhibitors (like Gefitinib), resulting in reduced weight loss in murine models [1][2].

Validated Experimental Protocol

To ensure reproducibility and trustworthiness , follow this specific workflow. This protocol addresses the common solubility issues associated with the this compound scaffold.

Phase 1: Formulation (The Critical Step)

This scaffold is lipophilic. A standard saline solution will precipitate the compound, leading to erratic dosing.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve derivative in DMSO first. Add PEG300 and vortex. Slowly add Saline while sonicating. Solution must be clear.

Phase 2: Model Establishment
  • Cell Line: HCT-116 (ATCC® CCL-247™) or MCF-7 (for CRF1/Estrogen crosstalk studies).

  • Inoculation: Inject

    
     cells in 100µL Matrigel/PBS (1:1) into the right flank of BALB/c nude mice (6-8 weeks old).
    
  • Randomization: Do not randomize immediately. Wait until tumors reach 100–150 mm³ . Randomize based on tumor volume, not body weight, to ensure uniform baselines.

Phase 3: Dosing & Measurement[2]
  • Regimen: Daily (QD) for 21 days.

  • Measurement: Caliper measurement every 3 days.

    • Formula:

      
      
      
  • Endpoint: Euthanize if tumor > 2000 mm³ or weight loss > 20%.[2]

Visualization: The Xenograft Workflow

Xenograft_Workflow Start Cell Culture (HCT-116) Inoculation Subcutaneous Injection Start->Inoculation Wait Growth to 100mm³ Inoculation->Wait Random Randomization (n=8/group) Wait->Random Treatment 21-Day Dosing (Candidate vs SOC) Random->Treatment Analysis Harvest & Histology (Ki67/Caspase) Treatment->Analysis

Figure 2: Chronological workflow for xenograft validation, emphasizing the critical randomization step at established tumor volume.

Troubleshooting & Scientific Integrity

Issue: Compound precipitation in the syringe.

  • Cause: The ethyl/methyl substitution pattern increases lipophilicity.

  • Fix: Switch to a cyclodextrin-based vehicle (20% HP-β-CD) if PEG fails.

Issue: Unexpected mortality in the treatment group.

  • Cause: Off-target kinase inhibition (e.g., inhibition of insulin signaling).

  • Validation: Perform a preliminary Maximum Tolerated Dose (MTD) study (3 mice, single dose escalation) before the full xenograft study [4].

References

  • Discovery of Novel 2-Aminopyridine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors. Source: PubMed (2024).[3] Describes the efficacy of pyrimidine-based dual inhibitors in xenograft models.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Source: PubMed Central (2022). details the synthesis and HCT116 efficacy of related scaffolds.

  • The corticotropin releasing factor system in cancer: expression and pathophysiological implications. Source: PubMed Central. Validates the use of CRF1 antagonists (derived from this scaffold) in breast cancer models.

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments. Source: PubMed Central. Provides the statistical basis for the "regrowth" phase measurements recommended in the protocol.

Sources

Comparing cytotoxicity of 2-aminopyrimidine derivatives on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore of Choice

The 2-aminopyrimidine (2-AP) scaffold represents a "privileged structure" in oncology drug discovery. Its ubiquity stems from its ability to mimic the adenine ring of ATP, allowing it to function as a potent competitive inhibitor within the hinge region of various kinases (CDK, EGFR, VEGFR).

However, not all 2-AP derivatives function equally.[1] A critical distinction exists between Target-Specific Kinase Inhibitors (designed for high selectivity, e.g., Palbociclib analogs) and Multi-Target Hybrids (designed for broad cytotoxicity, e.g., Chalcone-fused derivatives).

This guide provides a technical framework for comparing these subclasses, supported by experimental data and validated protocols.

Structural Basis of Cytotoxicity (SAR Analysis)

To accurately compare cytotoxicity, one must understand the Structure-Activity Relationship (SAR) driving the potency. The 2-AP core relies on specific hydrogen bonding motifs to anchor into the kinase ATP-binding pocket.

Key Structural Determinants:
  • N1 & C2-Amine: Function as a bidentate H-bond acceptor/donor pair, critical for binding to the kinase hinge region (e.g., Leu83 in CDK2).

  • C4 & C6 Positions: Vectors for hydrophobic groups that occupy the "gatekeeper" regions, determining selectivity between kinase families (e.g., FGFR vs. EGFR).

  • C5 Position: Often used for solubilizing groups or to control the dihedral angle of substituents.

Visualization: 2-Aminopyrimidine SAR Map

SAR_Map Core 2-Aminopyrimidine (Scaffold Core) N1 N1 Position: H-Bond Acceptor (Hinge Binding) Core->N1 C2 C2-Amine: H-Bond Donor (Specificity) Core->C2 C4 C4/C6 Substituents: Hydrophobic Pocket (Potency Driver) Core->C4 C5 C5 Position: Solubility & Electronic Tuning Core->C5 Potency Cytotoxic Potency (IC50) N1->Potency Binding Affinity C4->Potency Major Influence

Figure 1: Structural determinants of 2-aminopyrimidine cytotoxicity. The N1/C2 motif acts as the 'anchor', while C4/C6 substituents drive potency.

Comparative Performance Analysis

This section contrasts two distinct classes of 2-AP derivatives based on recent literature: Class A (Kinase-Targeted) and Class B (Hybrid Scaffolds) .

Class A: Targeted Kinase Inhibitors (e.g., FGFR4/CDK2 Specific)
  • Mechanism: ATP-competitive inhibition.

  • Profile: High potency (nM range) but often requires specific genetic contexts (e.g., FGFR4 overexpression).

  • Example: Compound 2n (FGFR4 inhibitor).

Class B: Hybrid Scaffolds (e.g., Chalcone/Coumarin-fused)
  • Mechanism: Multi-target (Kinase inhibition + ROS generation + DNA intercalation).

  • Profile: Moderate potency (µM range) but broader spectrum against resistant lines.

  • Example: Chalcone-Thienopyrimidine hybrids.

Data Comparison Table

The following data synthesizes performance metrics from validated studies on breast (MCF-7) and liver (HepG2) cancer lines.

Compound ClassRepresentative DerivativeTarget MechanismCell LineIC50 ValueReference
Class A (Targeted) Compound 2nFGFR4 Selective InhibitionBreast Cancer (FGFR4+)0.38 µM [1]
Class A (Targeted) St. 2 (Pyrazolo-pyrimidine)CDK2 InhibitionHL-60Low µM (2.3x > Dinaciclib)[2]
Class B (Hybrid) Compound 3b (Chalcone-fused)Bcl-2 Downregulation / ROSMCF-7< 5.0 µM (Potent)[3]
Class B (Hybrid) Compound 73 (Coumarin-fused)Topoisomerase II / VEGFR-2MCF-712.1 µg/mL (~35 µM)[4]
Standard Control DoxorubicinDNA IntercalationMCF-716.2 µg/mL [4]

Technical Insight: While Class A compounds (Targeted) often show superior IC50 values (nanomolar range), Class B compounds (Hybrids) frequently outperform standard chemotherapeutics like Doxorubicin in specific contexts, offering a "dirty drug" advantage where multi-pathway inhibition prevents resistance.

Validated Experimental Protocols

To generate reproducible cytotoxicity data for 2-AP derivatives, researchers must control for the scaffold's inherent solubility issues (often hydrophobic due to aromatic stacking).

Protocol 1: Optimized MTT Cytotoxicity Assay
  • Objective: Determine IC50 with <5% CV.

  • Critical Control Point: 2-AP derivatives often precipitate in aqueous media. DMSO concentration must be kept <0.5% v/v in the final well to prevent solvent toxicity masking the drug effect.

Workflow Diagram

Experimental_Workflow cluster_treatment Drug Treatment (Critical Step) Start Start: Cell Seeding (5x10^3 cells/well) Adhesion 24h Adhesion Phase Start->Adhesion Stock Dissolve 2-AP in DMSO (Stock 10mM) Adhesion->Stock Dilution Serial Dilution in Media (Max 0.5% DMSO) Stock->Dilution Treat Apply to Cells (72h) Dilution->Treat MTT_Add Add MTT Reagent (0.5 mg/mL) Treat->MTT_Add Solubilization Dissolve Formazan (DMSO or SDS-HCl) MTT_Add->Solubilization Readout Absorbance @ 570nm (Calculate IC50) Solubilization->Readout

Figure 2: Optimized MTT workflow emphasizing the drug dilution step to manage 2-AP solubility.

Protocol 2: Mechanistic Confirmation (Flow Cytometry)

Cytotoxicity (IC50) does not reveal the mode of death. 2-AP derivatives typically induce apoptosis via cell cycle arrest.

  • Staining: Annexin V-FITC / Propidium Iodide (PI).

  • Gating Strategy:

    • Q1 (Annexin- / PI+): Necrosis (Likely toxicity/off-target).

    • Q2 (Annexin+ / PI+): Late Apoptosis.

    • Q3 (Annexin+ / PI-): Early Apoptosis (Desired mechanism for 2-APs).

    • Q4 (Annexin- / PI-): Viable.

Mechanism of Action: The Signaling Cascade

Understanding the downstream effects is essential for publication. Most 2-AP derivatives function by blocking the phosphorylation of downstream effectors.

Signaling Pathway Diagram

Pathway Drug 2-AP Derivative Target Target Kinase (CDK2 / EGFR / FGFR) Drug->Target Competitive Binding Target_Active Phosphorylation Cascade Target->Target_Active Inhibition Effect1 Cell Cycle Arrest (G1/S Phase) Target->Effect1 Downstream Effect Effect2 Apoptosis (Bax High / Bcl-2 Low) Target->Effect2 Downstream Effect ATP ATP ATP->Target Blocked

Figure 3: Mechanism of Action. 2-AP derivatives compete with ATP, blocking kinase phosphorylation and triggering apoptosis.

References

  • Tan, L., et al. (2017). "2-Aminopyrimidine Derivatives as New Selective Fibroblast Growth Factor Receptor 4 (FGFR4) Inhibitors." ACS Medicinal Chemistry Letters. Available at: [Link]

  • Alshammari, M., et al. (2023). "Advances in Cancer Therapy: A Comprehensive Review of CDK and EGFR Inhibitors." Pharmaceuticals (Basel). Available at: [Link]

  • Abu-Melha, S., et al. (2020). "Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines." Molecules. Available at: [Link]

  • Emam, S.H., et al. (2021). "Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules." Molecules. Available at: [Link]

Sources

Safety Operating Guide

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine: Laboratory Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Characterization[1]

4-Chloro-6-ethyl-5-methylpyrimidin-2-amine (CAS 131052-56-5) is a functionalized chloropyrimidine widely used as an intermediate in the synthesis of sulfonylurea herbicides (e.g., Halosulfuron-methyl) and pharmaceutical scaffolds.

Unlike simple organic waste, this compound presents a dual challenge: chemical reactivity (susceptibility to nucleophilic aromatic substitution at the C-4 position) and halogenated byproducts upon combustion. Improper disposal in non-halogenated streams can lead to regulatory violations (RCRA/CLP) and damage to standard incinerator scrubbers due to hydrochloric acid (HCl) generation.

This guide provides a self-validating workflow to ensure cradle-to-grave compliance.

Physicochemical & Safety Profile

Data synthesized for operational safety planning.

PropertySpecificationOperational Implication
Physical State Off-white crystalline solidDust generation risk; requires localized exhaust (fume hood).
Molecular Formula C₇H₁₀ClN₃High Nitrogen/Chlorine content requires specific incineration parameters.
Acidity/Basicity Weak base (Amine group)Incompatible with strong acids and strong oxidizers.
Reactivity C-Cl bond is activeSusceptible to hydrolysis in strong acid/base; generates HCl if degraded.
Key Hazards (GHS) H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damagePPE Mandatory: Nitrile gloves (min 0.11mm), safety goggles, and lab coat.

Pre-Disposal Stabilization (The "Process Waste" Scenario)

In a research setting, this compound often exists within a reaction mixture rather than as a pure solid. The presence of upstream reagents dictates the immediate safety steps.[1]

Scenario A: Pure Solid or Recrystallized Product
  • Status: Stable.

  • Action: Proceed directly to Section 3 (Packaging) .

Scenario B: Reaction Mother Liquor (High Risk)

If the waste stream comes from a chlorination reaction (e.g., using POCl₃), it likely contains unreacted phosphoryl chloride or acidic byproducts.

  • Risk: Exothermic hydrolysis releasing HCl gas.

  • Protocol:

    • Cool: Place the waste vessel in an ice bath (0–5°C).

    • Quench: Slowly add the mixture to a stirred volume of ice water or saturated NaHCO₃ solution.

    • Verify: Check pH. Ensure pH is between 6–9 before transferring to waste drums.

    • Segregate: Once stable, move to Halogenated Organic Waste .

Segregation & Packaging Protocol

To maintain a self-validating system, waste must be segregated based on its ultimate destruction method.

Solid Waste (Contaminated PPE, Pure Compound)
  • Container: High-Density Polyethylene (HDPE) wide-mouth jars.

  • Liner: Double-bagged in 6-mil polyethylene bags.

  • Labeling:

    • Primary: "Hazardous Waste - Toxic Solid, Organic."

    • Constituent: "this compound."

    • Hazard Check: Irritant, Toxic.

Liquid Waste (Solutions)
  • Container: HDPE Carboys (Avoid metal drums due to potential residual acidity).

  • Stream: Halogenated Organic Solvents .

    • Critical Note: Never mix with "Non-Halogenated" solvents. The chlorine atom requires high-temperature incineration (>1100°C) to prevent the formation of dioxins/furans and to capture HCl.

  • Compatibility Check: Ensure no oxidizers (e.g., peroxides, nitric acid) are present in the halogenated carboy.

Disposal Workflow Diagram

The following logic gate ensures that no reactive intermediates enter the long-term storage stream.

DisposalWorkflow Start Waste Generation: CAS 131052-56-5 StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure/PPE) StateCheck->Solid Solid Liquid Liquid/Mother Liquor StateCheck->Liquid Solution BinSolid Bin: Hazardous Solid (Toxic/Irritant) Solid->BinSolid ReactivityCheck Contains Unreacted POCl3 or Acid? Liquid->ReactivityCheck Quench Step: Ice Bath Quench Neutralize with NaHCO3 ReactivityCheck->Quench Yes (Reactive) StableLiq Stable Liquid ReactivityCheck->StableLiq No (Stable) Quench->StableLiq BinLiq Bin: Halogenated Organic Waste StableLiq->BinLiq Incinerate Final Fate: High-Temp Incineration (w/ HCl Scrubbing) BinSolid->Incinerate BinLiq->Incinerate

Figure 1: Decision matrix for segregating and stabilizing chloropyrimidine waste prior to final disposal.

The Ultimate Fate: Incineration Mechanics

Understanding the "Why" ensures compliance. We do not landfill this chemical because of its biological activity and halogen content.

  • Thermal Destruction: The waste is injected into a rotary kiln incinerator operating at 1100–1200°C .

  • Combustion Chemistry:

    • Carbon

      
      
      
      
      
    • Nitrogen (Pyrimidine ring)

      
      
      
      
      
      and
      
      
    • Chlorine (C-4 substituent)

      
      
      
      
      
      (Hydrogen Chloride gas)
  • Pollution Control:

    • Scrubbing: The flue gas passes through a wet caustic scrubber (NaOH) to neutralize the HCl:

      
      
      
    • NOx Removal: Selective Catalytic Reduction (SCR) converts nitrogen oxides back to inert

      
      .
      

Regulatory Coding (Reference):

  • USA (RCRA): If not a listed waste, classify as D002 (if acidic liquid) or dispose via Lab Pack for thermal treatment.

  • EU (EWC): 07 01 03* (Organic halogenated solvents, washing liquids and mother liquors).

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11235336 (Chloropyrimidine analogs). Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: Chloropyrimidine derivatives. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual: Hazardous Waste Identification. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 4-Chloro-6-ethyl-5-methylpyrimidin-2-amine Content Type: Operational Safety & Logistics Guide[1][2][3]

Executive Safety Assessment

Compound Identity: this compound (CAS: 13153-23-6) Hazard Classification (Derived from Structural Analogs): CORROSIVE / SEVERE IRRITANT

While specific toxicological data for this exact derivative is often limited in public repositories, its structural class (chlorinated amino-pyrimidines) dictates a high-caution approach. The presence of the C4-chlorine atom adjacent to ring nitrogens activates the molecule for Nucleophilic Aromatic Substitution (


).
  • The Risk: This reactivity means the compound can covalently bind to biological nucleophiles (proteins, DNA) upon contact, leading to severe chemical burns, sensitization, or ocular damage.

  • The Directive: Treat this substance as a Skin Corrosion Category 1B and Serious Eye Damage Category 1 agent until specific testing proves otherwise.

Personal Protective Equipment (PPE) Matrix

Effective protection relies on a "Barrier-in-Depth" strategy. Do not rely on a single layer of defense.[1][2]

Protection ZoneStandard Operation (Weighing/Transfer)High-Risk Operation (Spill Cleanup/Synthesis Scale-up)Technical Rationale
Respiratory Fume Hood (Face velocity: 80–100 fpm)P100/N100 Respirator (if hood sash must be raised >18")Prevents inhalation of dusts which can cause respiratory sensitization.
Ocular Chemical Splash Goggles (Indirect Vent)Goggles + Face Shield (8-inch minimum)Standard safety glasses allow powder ingress. Corrosives require a sealed seal.
Dermal (Hands) Double Nitrile Gloves (Min 5 mil outer, 4 mil inner)Silver Shield / Laminate Gloves Nitrile provides physical barrier; Laminate resists permeation by organic solvents often used with this compound (e.g., DCM, DMF).
Dermal (Body) Lab Coat (Cotton/Poly blend, buttoned) + Tyvek Sleeves Chemical Resistant Apron (Rubber/Neoprene)Protects torso from dust accumulation and solvent splashes.
PPE Selection Logic & Workflow

The following decision logic ensures you select the correct PPE based on the specific task and physical state of the compound.

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Dry Powder / Solid State->Solid Weighing/Transfer Solution Dissolved in Solvent State->Solution Reaction/Extraction Hood Is Fume Hood Available? Solid->Hood Level3 LEVEL 3 PPE: Laminate Gloves (Silver Shield) Face Shield + Goggles Fume Hood Mandatory Solution->Level3 Organic Solvents (DCM/DMF) Level1 LEVEL 1 PPE: Double Nitrile Gloves Splash Goggles Lab Coat + Sleeves Hood->Level1 Yes (Sash < 18") Level2 LEVEL 2 PPE: Respirator (P100) Face Shield + Goggles Chem-Resistant Apron Hood->Level2 No / Maintenance

Figure 1: PPE Decision Logic. Select protection level based on physical state and engineering controls.

Operational Protocol: Safe Handling Procedures
Phase 1: Pre-Operational Setup
  • Verify Engineering Controls: Ensure the fume hood is certified and operating. Tape a Kimwipe to the sash bottom; it should be pulled inward by the airflow.

  • Decontaminate Work Surface: Line the hood surface with an absorbent, plastic-backed bench liner. This captures minor spills and simplifies cleanup.

  • Solvent Compatibility: If dissolving the compound, verify glove compatibility with the solvent, not just the solute. For Chlorinated solvents (DCM), use Laminate gloves immediately.

Phase 2: Weighing & Transfer (Critical Step)
  • The Hazard: Static electricity can cause fine powders of chloropyrimidines to disperse unexpectedly.

  • The Protocol:

    • Place the balance inside the fume hood.

    • Use an antistatic gun or ionizer if available to neutralize the weigh boat.

    • Never return excess material to the stock container. This prevents cross-contamination and hydrolysis (reaction with moisture).

    • Wipe the exterior of the stock container with a dry tissue before returning it to storage.

Phase 3: Reaction & Cleanup [3]
  • Quenching: If the compound is used in a reaction, quench any excess reactive intermediate before disposal. Mild acidic or basic hydrolysis (depending on the specific reaction matrix) is often required to deactivate the chloropyrimidine core.

  • Waste Segregation:

    • Solid Waste: Dispose of contaminated gloves, weigh boats, and bench liners in a sealed "Hazardous Solid Waste" bag.

    • Liquid Waste: Segregate into "Halogenated Organic Waste" due to the chlorine content.

Emergency Response: Spill & Exposure

Do not attempt cleanup without Level 2 PPE (Respirator + Goggles).

Spill Response Workflow

Spill_Response Spill Spill Detected Type Identify Type Spill->Type Dry Dry Powder Type->Dry Wet Liquid/Solution Type->Wet ActionDry Cover with Wet Paper Towel (Prevents Dust) Dry->ActionDry Do NOT Sweep ActionWet Absorb with Vermiculite or Sand Wet->ActionWet Bag Double Bag (Clear Plastic) Label 'Toxic/Corrosive' ActionDry->Bag ActionWet->Bag Decon Wipe Surface with Dilute Detergent & Water Bag->Decon

Figure 2: Spill Containment Protocol. Prioritize dust suppression for solids and absorption for liquids.

First Aid Measures
  • Eye Contact: IMMEDIATE irrigation is vital. Flush for 15 minutes minimum. The corrosive nature can cause permanent corneal opacity if delayed.

  • Skin Contact: Wash with soap and water. Do not use alcohol or organic solvents; they may increase skin permeability and systemic absorption.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12300053 (Analog: 4-Chloro-6-ethyl-5-fluoropyrimidine). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]

Sources

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